2-(Methylthio)-6-nitro-1,3-benzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylsulfanyl-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGURRSVQWLYDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308155 | |
| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-99-6 | |
| Record name | 2-(Methylthio)-6-nitrobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 202563 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3621-99-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(Methylthio)-6-nitro-1,3-benzothiazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in biologically active compounds. This document outlines a detailed synthetic protocol, physical and spectral characterization data, and a logical workflow for its preparation.
Compound Identification and Properties
This compound is a derivative of the benzothiazole ring system, featuring a methylthio group at the 2-position and a nitro group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S₂ | PubChem[1] |
| Molecular Weight | 226.28 g/mol | ChemicalBook[2] |
| CAS Number | 3621-99-6 | ChemicalBook[2] |
| Melting Point | 134 °C | ChemicalBook[2] |
| Boiling Point | 395.4±34.0 °C (Predicted) | ChemicalBook[2] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the S-methylation of its precursor, 2-Mercapto-6-nitrobenzothiazole. The following is a detailed experimental protocol for this transformation.
Synthesis of the Precursor: 2-Mercapto-6-nitrobenzothiazole
While 2-Mercapto-6-nitrobenzothiazole is commercially available, a common laboratory synthesis involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide in the presence of a base.
S-Methylation of 2-Mercapto-6-nitrobenzothiazole
This procedure details the methylation of the thiol group to yield the final product.
Materials:
-
2-Mercapto-6-nitrobenzothiazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-Mercapto-6-nitrobenzothiazole (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or gently heat to 40-50°C to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into a beaker of cold distilled water.
-
Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.
-
Drying: Dry the purified product in a vacuum oven.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Physical Data
| Parameter | Observed Value |
| Appearance | Pale yellow solid |
| Melting Point | 134 °C[2] |
Spectroscopic Data
| Technique | Data |
| FTIR (KBr, cm⁻¹) | A spectrum is available on SpectraBase, showing characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching. |
| ¹H NMR (CDCl₃, ppm) | Predicted: δ ~2.8 (s, 3H, -SCH₃), 7.8-8.5 (m, 3H, Ar-H). The exact chemical shifts and coupling constants for the aromatic protons would require experimental determination. |
| ¹³C NMR (CDCl₃, ppm) | Predicted: δ ~15.0 (-SCH₃), aromatic carbons in the range of 110-160, and the C=N carbon around 165-170. |
| Mass Spectrometry (EI) | Predicted m/z: 226 (M⁺), with fragmentation patterns likely showing the loss of the methyl group (-CH₃) and the nitro group (-NO₂). |
Note: Predicted NMR and MS data are based on known values for similar benzothiazole derivatives and should be confirmed by experimental analysis.
Experimental and Logical Workflows
The following diagrams illustrate the synthesis pathway and the characterization workflow.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocol and characterization data serve as a valuable resource for researchers working with this class of compounds. Further experimental work is recommended to confirm the predicted spectral data and to explore the potential applications of this molecule in drug discovery and materials science.
References
An In-depth Technical Guide to 2-(Methylthio)-6-nitro-1,3-benzothiazole: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-(Methylthio)-6-nitro-1,3-benzothiazole. This nitroaromatic heterocyclic compound belongs to the broader class of benzothiazoles, which are recognized for their diverse pharmacological applications. This document details the physicochemical characteristics of the title compound, provides a plausible, detailed experimental protocol for its synthesis, and explores its potential as an antimicrobial and anticancer agent based on the known activities of structurally related compounds. Methodologies for key biological assays are also described to facilitate further investigation into its therapeutic potential.
Chemical and Physical Properties
This compound is a solid organic compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a methylthio group at the 2-position and a nitro group at the 6-position.
Identifiers and Molecular Characteristics
| Property | Value | Source(s) |
| CAS Number | 3621-99-6 | [1] |
| Molecular Formula | C₈H₆N₂O₂S₂ | [1] |
| Molecular Weight | 226.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(Methylthio)-6-nitrobenzothiazole, Benzothiazole, 2-(methylthio)-6-nitro- | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 134 °C | [1] |
| Boiling Point (Predicted) | 395.4 ± 34.0 °C | [1] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | -0.95 ± 0.10 | [1] |
Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available 2-aminobenzothiazole. The first step involves the nitration of the benzothiazole ring system to introduce the nitro group at the 6-position, followed by a Sandmeyer-type reaction to install the mercapto group, and finally S-methylation. A more direct approach, and the one detailed below, involves the synthesis of the 6-nitro-2-mercaptobenzothiazole precursor followed by S-methylation.
Experimental Protocol: Synthesis of 6-nitro-2-mercaptobenzothiazole (Precursor)
This protocol is adapted from general procedures for the synthesis of nitro-substituted 2-mercaptobenzothiazoles.
Materials:
-
4-nitroaniline
-
Carbon disulfide (CS₂)
-
Sulfur
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a high-pressure autoclave, combine 4-nitroaniline, carbon disulfide, and elemental sulfur.
-
Seal the autoclave and heat the mixture to a temperature of 250-300 °C for 4-6 hours. The reaction should be carried out under elevated pressure.
-
After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.
-
Extract the crude product with a dilute aqueous solution of sodium hydroxide to form the sodium salt of 6-nitro-2-mercaptobenzothiazole, which is soluble in the aqueous phase.
-
Separate the aqueous layer and filter it to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the 6-nitro-2-mercaptobenzothiazole.
-
Collect the precipitate by filtration, wash with water until the washings are neutral, and dry the product.
-
The crude product can be further purified by recrystallization from ethanol.
Experimental Protocol: S-methylation to Yield this compound
This protocol is based on standard S-alkylation procedures for mercaptobenzothiazoles.
Materials:
-
6-nitro-2-mercaptobenzothiazole
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-nitro-2-mercaptobenzothiazole in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide or dimethyl sulfate dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash it thoroughly with water, and dry it.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities and Mechanisms of Action
While specific studies on this compound are limited, the broader class of nitro-substituted benzothiazoles has demonstrated significant potential as both antimicrobial and anticancer agents.
Antimicrobial Activity
Nitroaromatic compounds are known to exert their antimicrobial effects through various mechanisms, often involving the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes. Benzothiazole derivatives have been shown to target bacterial enzymes such as DNA gyrase.[2]
Hypothesized Mechanism of Antimicrobial Action:
-
Uptake of the compound by the microbial cell.
-
Intracellular reduction of the nitro group by nitroreductases.
-
Generation of reactive nitrogen species.
-
Inhibition of essential enzymes (e.g., DNA gyrase) and/or damage to cellular macromolecules, leading to cell death.
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[3][4] The mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For nitro-substituted benzothiazoles, potential anticancer mechanisms may involve the inhibition of pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK, and the activation of apoptotic pathways.[5]
Potential Anticancer Signaling Pathways Targeted:
-
PI3K/AKT Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.
-
MAPK/ERK Pathway: Blockade of this pathway can inhibit cell growth and induce apoptosis.
-
NF-κB Signaling: Inhibition of NF-κB can reduce inflammation-driven cancer progression and promote apoptosis.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a compound of significant interest for drug discovery and development, particularly in the areas of infectious diseases and oncology. This technical guide has provided a consolidated resource on its chemical and physical properties, a detailed synthetic protocol, and an overview of its potential biological activities and mechanisms of action. The experimental methodologies outlined herein offer a starting point for researchers to further explore the therapeutic utility of this and related benzothiazole derivatives. Future studies should focus on confirming the proposed synthesis and comprehensively evaluating the antimicrobial and anticancer efficacy of this compound, including in vivo studies and detailed mechanistic investigations.
References
- 1. jchr.org [jchr.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Methylthio)-6-nitro-1,3-benzothiazole
This technical guide provides a comprehensive overview of 2-(Methylthio)-6-nitro-1,3-benzothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identifiers, physical properties, synthesis protocols, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent.
Core Identifiers and Properties
This compound is a derivative of the benzothiazole scaffold, which is recognized for its diverse pharmacological activities. The presence of a nitro group at the 6-position and a methylthio group at the 2-position are key structural features that influence its chemical reactivity and biological effects.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3621-99-6[1] |
| Molecular Formula | C₈H₆N₂O₂S₂[1] |
| Molecular Weight | 226.28 g/mol [1] |
| Synonyms | 2-(Methylsulfanyl)-6-nitro-1,3-benzothiazole, 2-(Methylmercapto)-6-nitrobenzothiazole |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 134 °C |
| Boiling Point (Predicted) | 395.4 ± 34.0 °C |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ |
| pKa (Predicted) | -0.95 ± 0.10 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A common route involves the initial synthesis of a 2-amino-6-nitrobenzothiazole precursor, followed by conversion to the 2-mercapto derivative and subsequent S-alkylation.
Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole
This precursor can be synthesized from 4-nitroaniline through a cyclization reaction.
Materials:
-
4-nitroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve 4-nitroaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid while maintaining the low temperature.
-
Stir the reaction mixture for several hours, allowing it to gradually warm to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-nitrobenzothiazole.
Protocol 2: Synthesis of 6-Nitro-1,3-benzothiazole-2-thiol
The 2-amino group of the precursor is converted to a thiol group.
Materials:
-
2-Amino-6-nitrobenzothiazole
-
Sodium sulfide (Na₂S) or other suitable sulfur source
-
Acid (e.g., HCl)
-
Solvent (e.g., ethanol)
Procedure:
-
Suspend 2-amino-6-nitrobenzothiazole in an appropriate solvent.
-
Add a solution of sodium sulfide and heat the mixture under reflux.
-
After the reaction is complete, cool the mixture and acidify to precipitate the thiol.
-
Filter the product, wash with water, and dry to yield 6-nitro-1,3-benzothiazole-2-thiol.
Protocol 3: Synthesis of this compound
The final step involves the S-alkylation of the thiol with a methylating agent.
Materials:
-
6-Nitro-1,3-benzothiazole-2-thiol
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., acetone, ethanol, DMF)
Procedure:
-
Dissolve 6-nitro-1,3-benzothiazole-2-thiol in a suitable solvent.
-
Add a base to deprotonate the thiol, forming a thiolate salt.
-
Add methyl iodide or dimethyl sulfate to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization to obtain this compound.
Biological Activities and Potential Applications
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group often enhances the biological efficacy of these compounds.
Antimicrobial Activity
While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively reported, related benzothiazole derivatives have demonstrated significant activity against various bacterial and fungal strains. For instance, certain benzothiazole-thiazole hybrids with nitro substitutions show potent antimicrobial effects with MIC values in the low microgram per milliliter range[2].
Table 3: Antimicrobial Activity of Structurally Related Benzothiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) |
| Nitro-substituted benzothiazole-thiazole hybrids | Staphylococcus aureus | 3.90 - 15.63[2] |
| Nitro-substituted benzothiazole-thiazole hybrids | Escherichia coli | 7.81 - 31.25[2] |
| Nitro-substituted benzothiazole-thiazole hybrids | Candida albicans | 3.90 - 15.63[2] |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, with many compounds exhibiting low micromolar IC₅₀ (half-maximal inhibitory concentration) values against various cancer cell lines. The nitro-styryl containing benzothiazole derivatives, for example, have shown IC₅₀ values in the range of 27 µM against pancreatic cancer cells[3].
Table 4: Anticancer Activity of Structurally Related Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Nitro-styryl benzothiazole derivative | Pancreatic Cancer | 27 ± 0.24[3] |
| Sulfonamide-based benzothiazole | MCF-7 (Breast) | 34.5[4] |
| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048[4] |
| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.72 ± 0.3[3] |
Signaling Pathways and Mechanisms of Action
The biological effects of benzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways. Two such pathways implicated in the action of related compounds are the c-Jun N-terminal kinase (JNK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Inhibition of the JNK Signaling Pathway
The JNK pathway is a critical stress-activated protein kinase cascade involved in apoptosis, inflammation, and cellular proliferation. Some 2-thioether-benzothiazoles have been identified as allosteric inhibitors of JNK[5][6]. Inhibition of this pathway can be a valuable therapeutic strategy for various diseases, including cancer and inflammatory disorders.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is linked to cancer and chronic inflammatory diseases. Benzothiazole derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations. While specific biological data for this particular compound is limited, the known activities of structurally related benzothiazole derivatives suggest its potential as a potent anticancer and antimicrobial agent. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The inhibition of key signaling pathways such as JNK and NF-κB provides a rational basis for its continued exploration in drug discovery programs.
References
- 1. This compound | C8H6N2O2S2 | CID 305552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(Methylthio)-6-nitro-1,3-benzothiazole: Molecular Structure, Weight, and Biological Significance
This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and potential biological activities of 2-(Methylthio)-6-nitro-1,3-benzothiazole. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, putative synthesis, and relevant experimental protocols for biological evaluation.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a benzothiazole core. This core structure is characterized by a benzene ring fused to a thiazole ring. In this specific derivative, a methylthio (-SCH₃) group is attached at the 2-position and a nitro (-NO₂) group is present at the 6-position of the benzothiazole ring system.
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂S₂ |
| Molecular Weight | 226.28 g/mol [1] |
| Melting Point | 134 °C |
| Predicted Boiling Point | 395.4 ± 34.0 °C |
| Predicted Density | 1.51 ± 0.1 g/cm³ |
Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous benzothiazole derivatives. A common approach involves the formation of a 2-mercaptobenzothiazole precursor followed by S-alkylation.
Proposed Experimental Protocol for Synthesis
Step 1: Synthesis of 2-Mercapto-6-nitro-1,3-benzothiazole
This precursor can be synthesized from 4-nitroaniline through a multi-step reaction. A general procedure involves the reaction of a p-substituted aniline with thiocyanate ions in the presence of a halogen.
-
Materials: 4-nitroaniline, potassium thiocyanate, glacial acetic acid, bromine.
-
Procedure:
-
Dissolve 4-nitroaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature with continuous stirring.
-
The reaction mixture is then typically heated to promote cyclization.
-
Upon cooling, the product, 2-amino-6-nitrobenzothiazole, precipitates and can be collected by filtration.
-
Subsequent reaction with carbon disulfide in the presence of a base would yield 2-mercapto-6-nitro-1,3-benzothiazole.
-
Step 2: S-methylation of 2-Mercapto-6-nitro-1,3-benzothiazole
The final step involves the methylation of the thiol group.
-
Materials: 2-Mercapto-6-nitro-1,3-benzothiazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable solvent (e.g., acetone or ethanol), and a base (e.g., potassium carbonate or sodium hydroxide).
-
Procedure:
-
Dissolve 2-Mercapto-6-nitro-1,3-benzothiazole in the chosen solvent.
-
Add the base to the solution to deprotonate the thiol group, forming a thiolate anion.
-
Add the methylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by pouring the mixture into water, followed by filtration or extraction with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization: The final product should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Potential Biological Activities and Experimental Evaluation
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of a nitro group and a methylthio substituent on the benzothiazole scaffold of this compound suggests it may also possess significant bioactivity.
Antimicrobial Activity
Nitro-substituted benzothiazoles have shown promise as antimicrobial agents. The following is a general protocol for evaluating the antimicrobial activity of the title compound.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Materials: this compound, bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, sterile DMSO, positive control antibiotics/antifungals.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well.
-
Include a positive control (microbes with a known effective drug) and a negative control (microbes in broth without the test compound).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Anticancer Activity
Many benzothiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: this compound, human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), normal cell line (for selectivity assessment), cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, and a microplate reader.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound dissolved in DMSO and diluted in the culture medium. Include a vehicle control (DMSO only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathway Involvement
The biological effects of benzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways. Based on studies of related compounds, this compound could potentially modulate pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Some benzothiazole derivatives have been shown to inhibit this pathway.[2]
Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Conclusion
This compound is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features suggest potential for significant biological activity. The provided synthesis and experimental protocols offer a framework for researchers to produce and evaluate this compound for its antimicrobial and anticancer properties, and to explore its mechanistic action on key cellular signaling pathways. Further studies are warranted to fully elucidate its therapeutic potential.
References
Preliminary Biological Activity of 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological activities of 2-(Methylthio)-6-nitro-1,3-benzothiazole and its structurally related analogs. While direct experimental data on this specific molecule is limited in publicly available literature, this paper synthesizes findings from closely related nitro-substituted benzothiazole derivatives to project its potential therapeutic applications. This document covers potential anticancer and antimicrobial activities, summarizes quantitative data from analogous compounds, details relevant experimental methodologies, and visualizes key signaling pathways implicated in the activity of this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel benzothiazole-based therapeutic agents.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The introduction of specific substituents onto the benzothiazole core can significantly modulate its pharmacological profile. The presence of a nitro group, particularly at the 6-position, has been shown to enhance the antimicrobial and anticancer activities of these compounds.[1][4]
This whitepaper focuses on the potential biological activity of this compound. By examining the reported activities of analogous compounds, we can infer the likely biological profile of this specific molecule and identify promising avenues for future research.
Potential Biological Activities
Based on the structure-activity relationships established for nitro-substituted benzothiazole derivatives, this compound is anticipated to exhibit two primary types of biological activity: anticancer and antimicrobial.
Anticancer Activity
Nitro-substituted benzothiazoles have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1]
Antimicrobial Activity
The benzothiazole nucleus is a key pharmacophore in a number of antimicrobial agents. The presence of a nitro group is a common feature in many potent antimicrobial compounds, and its inclusion in the benzothiazole scaffold has been shown to enhance activity against a range of bacterial and fungal pathogens.[4][5]
Quantitative Data for Analogous Compounds
Table 1: Anticancer Activity of Related Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-styryl containing benzothiazole | Pancreatic Cancer Cells | 27 ± 0.24 | [1][2][6] |
| Sulphonamide based 2-amino-6-nitrobenzothiazole | MCF-7 (Breast Cancer) | 34.5 | [2][3] |
| Sulphonamide based 2-amino-6-nitrobenzothiazole | HeLa (Cervical Cancer) | 44.15 | [2][3] |
| Sulphonamide based 2-amino-6-nitrobenzothiazole | MG63 (Osteosarcoma) | 36.1 | [2][3] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate Cancer) | 19.9 ± 1.17 (µg/mL) | [2][3] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate Cancer) | 11.2 ± 0.79 (µg/mL) | [2][3] |
| Nitro-substituted Benzothiazole | HepG2 (Liver Cancer) | 56.98 (24h), 38.54 (48h) | [1] |
Table 2: Antimicrobial Activity of Related Benzothiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-nitro benzothiazole conjugate (72c) | S. aureus | 6.25 | [5] |
| 6-nitro benzothiazole conjugate (72c) | E. coli | 6.25 | [5] |
| Benzothiazole–thiazole hybrid with nitro group (4b) | S. aureus | 3.90 | [4] |
| Benzothiazole–thiazole hybrid with nitro group (4b) | B. subtilis | 3.90 | [4] |
| Benzothiazole–thiazole hybrid with nitro group (4b) | E. coli | 7.81 | [4] |
| Benzothiazole–thiazole hybrid with nitro group (4b) | P. aeruginosa | 7.81 | [4] |
| Benzothiazole–thiazole hybrid with nitro group (4b) | C. albicans | 7.81 | [4] |
| Benzothiazole–thiazole hybrid with nitro group (4b) | A. niger | 15.63 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of the biological activities of benzothiazole derivatives.
Anticancer Activity Assays
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by nitro-substituted benzothiazoles and a general workflow for their biological evaluation.
Caption: Anticancer mechanism of nitro-substituted benzothiazoles.
Caption: General workflow for the biological evaluation of novel compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the reviewed literature, a strong inference can be made for its potential as both an anticancer and antimicrobial agent based on the well-documented activities of structurally similar nitro-substituted benzothiazole derivatives. The presence of the 6-nitro group is a key determinant of activity in this class of compounds. This technical guide provides a solid foundation for initiating research into this promising molecule, offering relevant quantitative data from analogous compounds, detailed experimental protocols for its evaluation, and a conceptual framework for its potential mechanisms of action. Further in-depth studies, including synthesis, in vitro screening, and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
An In-depth Technical Guide to the Derivatives of 2-(Methylthio)-6-nitro-1,3-benzothiazole: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the derivatives of 2-(methylthio)-6-nitro-1,3-benzothiazole, a specific class of benzothiazoles with promising potential in drug discovery. The presence of a nitro group at the 6-position and a methylthio group at the 2-position significantly influences the electronic and steric properties of the molecule, paving the way for a diverse range of biological applications. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a particular emphasis on their antimicrobial and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways are presented to facilitate further research and development in this area.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. The derivatization of the benzothiazole ring at various positions allows for the fine-tuning of its biological activity and pharmacokinetic profile.
This guide specifically delves into the derivatives of this compound. The introduction of a nitro group at the 6-position is known to enhance the biological activity of benzothiazoles, while the methylthio group at the 2-position serves as a versatile handle for further chemical modifications. This unique combination of substituents makes this class of compounds a fertile ground for the development of novel therapeutic agents.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core typically starts from a substituted aniline. A common synthetic route involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid to form a 2-amino-nitro-benzothiazole intermediate.[1] Subsequent modifications at the 2-amino group can lead to the desired 2-methylthio substitution.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for the generation of this compound and its subsequent derivatization.
Caption: Synthetic pathway for this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole [1]
-
Materials: 3-chloro-4-nitro-aniline, potassium thiocyanate, bromine, glacial acetic acid, ammonia solution.
-
Procedure:
-
To a cooled solution of 3-chloro-4-nitro-aniline in glacial acetic acid, add potassium thiocyanate.
-
Slowly add a solution of bromine in glacial acetic acid while maintaining the temperature.
-
Stir the reaction mixture for several hours.
-
Pour the mixture into ice water and neutralize with ammonia solution to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain 2-amino-6-nitro-1,3-benzothiazole.
-
Protocol 2: Synthesis of this compound (Hypothetical)
-
Materials: 2-amino-6-nitro-1,3-benzothiazole, sodium nitrite, hydrochloric acid, dimethyl disulfide, copper catalyst.
-
Procedure:
-
Prepare a solution of 2-amino-6-nitro-1,3-benzothiazole in a mixture of hydrochloric acid and water.
-
Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of dimethyl disulfide and a copper catalyst.
-
Slowly add the diazonium salt solution to the dimethyl disulfide solution and stir at room temperature.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography.
-
Biological Activities of Derivatives
Derivatives of this compound have shown significant potential as both antimicrobial and anticancer agents. The presence of the nitro group often enhances the biological potency of these compounds.
Antimicrobial Activity
Nitro-substituted benzothiazole derivatives have been reported to exhibit potent activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Alkylthio-6-nitro-benzothiazoles | Staphylococcus aureus | 12.5 | [2] |
| 2-Alkylthio-6-nitro-benzothiazoles | Escherichia coli | 25 | [2] |
| Thiazole derivatives containing benzothiazole | Staphylococcus aureus | 3.125 | [3] |
| Thiazole derivatives containing benzothiazole | Aspergillus fumigatus | 6.25 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [2]
-
Materials: Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial strains, test compounds, standard antibiotic/antifungal drugs.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity
The anticancer potential of nitro-benzothiazole derivatives has been extensively studied. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity of Related Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-styryl containing benzothiazole | Pancreatic cancer cells | 27 ± 0.24 | |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 | [4] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 | [4] |
| Pyrimidine containing benzothiazole | Lung, Breast, Renal Cancer | Growth Inhibition | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), test compounds.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms of Action
The biological activities of benzothiazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.
Antimicrobial Mechanism
The antimicrobial action of some benzothiazole derivatives has been linked to the inhibition of key bacterial enzymes such as DNA gyrase and tyrosine kinase.[6] The nitro group can enhance this inhibitory activity.
Caption: Antimicrobial mechanism of action of benzothiazole derivatives.
Anticancer Mechanism
The anticancer effects of benzothiazole derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Caption: Anticancer mechanism of action of benzothiazole derivatives.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic versatility of the benzothiazole core allows for the generation of a wide range of derivatives with diverse biological activities. The data presented in this guide highlight the potent in vitro activities of related compounds, underscoring the need for further exploration of this specific chemical space.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for optimal potency and selectivity. Furthermore, in-depth mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, promising lead compounds should be advanced to in vivo studies to assess their efficacy and safety in preclinical models of infection and cancer. The continued exploration of this unique benzothiazole scaffold holds great promise for the discovery of next-generation therapeutics.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20160175303A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents - Google Patents [patents.google.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action for 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the specific compound 2-(Methylthio)-6-nitro-1,3-benzothiazole. This guide synthesizes information from studies on structurally related benzothiazole derivatives to propose potential mechanisms of action, quantitative data, and relevant experimental protocols. The presented data pertains to analogous compounds and should be interpreted as indicative rather than definitive for the title compound.
Core Concepts and Potential Therapeutic Applications
Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities. The introduction of a nitro group at the 6-position and a methylthio group at the 2-position of the benzothiazole scaffold suggests potential for multifaceted pharmacological effects, primarily in the realms of oncology and infectious diseases. Based on the literature for analogous compounds, the potential mechanisms of action for this compound can be broadly categorized into anticancer and antimicrobial activities.
Potential Anticancer Mechanisms of Action
Nitrobenzothiazole derivatives have demonstrated notable anticancer properties, and their mechanisms are often attributed to the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
-
Inhibition of Pro-Survival Signaling Pathways: Several benzothiazole derivatives have been shown to inhibit critical signaling cascades that are frequently hyperactivated in cancer cells. One such pathway is the PI3K/AKT/mTOR pathway , which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another key target is the NF-κB signaling pathway , a critical regulator of inflammation and cell survival. By inhibiting NF-κB, benzothiazole derivatives can suppress the expression of anti-apoptotic genes and pro-inflammatory cytokines, thereby sensitizing cancer cells to apoptosis.[1][2][3]
-
Induction of Apoptosis: The anticancer effects of many benzothiazole compounds are mediated through the induction of programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors, and the activation of caspases, which are the executioners of apoptosis.[2]
-
Inhibition of Tubulin Polymerization: Some benzothiazole derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to tubulin and preventing its polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. This mechanism is shared by several clinically successful anticancer drugs.
Potential Antimicrobial Mechanisms of Action
Benzothiazole derivatives, including those with methylthio and nitro substitutions, have shown promise as antimicrobial agents. A primary mechanism underlying their antibacterial activity is the inhibition of essential bacterial enzymes.
-
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. It is a well-established target for antibacterial drugs. Several benzothiazole derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing DNA supercoiling and leading to bacterial cell death.[4][5]
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of various benzothiazole derivatives that share structural similarities with this compound. This data provides a reference for the potential potency of the title compound.
Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| Sulphonamide-based 2,6-disubstituted-benzothiazole | MCF-7 (Breast) | 34.5 µM | [6] |
| Sulphonamide-based 2,6-disubstituted-benzothiazole | HeLa (Cervical) | 44.15 µM | [6] |
| Sulphonamide-based 2,6-disubstituted-benzothiazole | MG63 (Osteosarcoma) | 36.1 µM | [6] |
| Indole-based hydrazine carboxamide benzothiazole | HT29 (Colon) | 0.015 µM | [6] |
| Indole-based hydrazine carboxamide benzothiazole | H460 (Lung) | 0.28 µM | [6] |
| 2-Hydroxybenzylidene-containing semicarbazide benzothiazole | MDA-MB-231 (Breast) | 0.24 - 0.92 µM | [6] |
| 2-Hydroxybenzylidene-containing semicarbazide benzothiazole | MNK-45 (Gastric) | 0.24 - 0.92 µM | [6] |
| 2-Substituted benzothiazole derivatives | HepG2 (Liver) | 29.63 - 59.17 µM | [1][7] |
| 6-Nitro-2-(3-fluorophenyl)benzothiazole | HEP-2 (Laryngeal) | 9x10⁻⁶ to 4x10⁻³ M | [8] |
| 6-Nitro-2-(4-fluorophenyl)benzothiazole | MCF-7 (Breast) | 9x10⁻⁶ to 4x10⁻³ M | [8] |
Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound/Derivative Class | Microbial Strain | MIC Value | Reference |
| Benzothiazole derivative 3 | Escherichia coli | 25 µg/mL | [9] |
| Benzothiazole derivative 4 | Escherichia coli | 25 µg/mL | [9] |
| Benzothiazole derivative 3 | Staphylococcus aureus | 50 µg/mL | [9] |
| Benzothiazole derivative 4 | Bacillus subtilis | 25 µg/mL | [9] |
| Benzothiazole derivative 3 | Candida albicans | 25 µg/mL | [9] |
| 2-Methylthio-benzo[g][6][9][10]triazolo[1,5-a]quinazoline derivatives | Various Bacteria & Fungi | Significant Activity | [11] |
| Benzothiazole-thiazole hybrids | Various Bacteria & Fungi | 3.90–15.63 μg/mL | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the potential mechanisms of action of this compound.
MTT Assay for Cytotoxicity
This assay is used to assess the effect of a compound on cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][3]
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reagents:
-
Purified tubulin (e.g., from porcine brain)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI)
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, assay buffer, GTP, and glycerol.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as positive controls.
-
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence versus time curve. The IC50 value for inhibition of tubulin polymerization is calculated from the dose-response curve.[13][14]
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reagents:
-
Purified DNA gyrase enzyme (subunits A and B)
-
Relaxed plasmid DNA (substrate)
-
Assay buffer (containing ATP, MgCl₂, KCl, and other components)
-
Agarose gel electrophoresis reagents
-
DNA staining dye (e.g., ethidium bromide)
-
-
Procedure:
-
Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.
-
Add the test compound at various concentrations to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
-
Data Analysis: The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.[15][16][17]
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is used to determine if a compound can inhibit the transcriptional activity of NF-κB.
-
Cell Line: A cell line stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or green fluorescent protein).
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with the test compound at various concentrations for a predetermined time.
-
Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
After incubation, measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer.
-
-
Data Analysis: The inhibition of NF-κB activity is measured as a decrease in the reporter gene signal. The IC50 value is calculated from the dose-response curve.[1][18]
Visualizations of Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed.
Caption: Potential anticancer signaling pathways targeted by benzothiazole derivatives.
Caption: Experimental workflow for tubulin polymerization inhibition assay.
Caption: Experimental workflow for DNA gyrase inhibition assay.
Conclusion
While further direct experimental validation is required for this compound, the existing literature on analogous compounds provides a strong foundation for proposing its potential mechanisms of action. The presence of the nitro and methylthio functionalities on the benzothiazole core suggests that this compound is a promising candidate for further investigation as both an anticancer and an antimicrobial agent. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this and related benzothiazole derivatives.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Benzothiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of benzothiazole derivatives, a class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities. This document outlines their synthesis, summarizes their quantitative biological data, provides detailed experimental protocols for key assays, and visualizes important signaling pathways and experimental workflows.
Introduction to Benzothiazole Derivatives
Benzothiazole is a bicyclic organic compound composed of a benzene ring fused to a thiazole ring.[1][2] This scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] Derivatives of benzothiazole have garnered significant attention for their diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3][4][5][6] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activities.[7]
Synthesis of Benzothiazole Derivatives
The synthesis of benzothiazole derivatives can be achieved through several established routes. A common and effective method involves the condensation of 2-aminothiophenol with various aldehydes, ketones, or carboxylic acids and their derivatives.[3][8]
Experimental Protocol: General Synthesis of 2-Substituted Benzothiazoles
This protocol outlines a general procedure for the synthesis of 2-substituted benzothiazoles via the reaction of 2-aminothiophenol with an aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (or another suitable solvent like DMF)
-
Catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified 2-substituted benzothiazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Activities of Benzothiazole Derivatives
Benzothiazole derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the quantitative data for their anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzothiazole derivatives against various cancer cell lines.[5][7][9] The mechanism of action often involves the induction of apoptosis, inhibition of protein kinases, or disruption of microtubule polymerization.[6][10][11][12][13]
Table 1: In Vitro Anticancer Activity (IC50) of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.004 | [9] |
| HT-29 (Colon) | 0.015 | [9] | |
| H460 (Lung) | 0.29 | [9] | |
| 2-(3,4,5-Trimethoxyphenyl)-benzothiazole | MCF-7 (Breast) | 0.01 | [5] |
| 2-(4-Hydroxyphenyl)benzothiazole | A549 (Lung) | 10.67 | [9] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 | [14] |
| S. aureus | 15.6 | [14] | |
| E. coli | 7.81 | [14] | |
| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dichlorophenyl)-2-phenyl Acetamide | AsPC-1 (Pancreatic) | 8.49 | [15][16] |
| BxPC-3 (Pancreatic) | 9.81 | [15][16] | |
| Capan-2 (Pancreatic) | 13.33 | [15][16] |
Antimicrobial Activity
Benzothiazole derivatives also exhibit significant activity against a broad spectrum of bacteria and fungi.[1][14][17][18][19] Their antimicrobial effects are often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole-Thiazole Hybrid 4b | S. aureus | 3.90 | [19] |
| B. subtilis | 3.90 | [19] | |
| E. coli | 7.81 | [19] | |
| Benzothiazole-Thiazole Hybrid 4c | S. aureus | 7.81 | [19] |
| B. subtilis | 7.81 | [19] | |
| E. coli | 15.63 | [19] | |
| Benzothiazole-Thiazole Hybrid 4d | S. aureus | 3.90 | [19] |
| B. subtilis | 7.81 | [19] | |
| E. coli | 7.81 | [19] | |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | [14] |
| E. coli | 7.81 | [14] | |
| K. pneumoniae | 3.91 | [14] | |
| 2-(Benzothiazol-2-ylthio)acetohydrazide derivative | S. aureus | 50 | [1] |
| B. subtilis | 25 | [1] | |
| E. coli | 25 | [1] |
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments used to assess the biological activity of benzothiazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzothiazole derivative and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Benzothiazole derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the benzothiazole derivative in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
A significant mechanism by which many anticancer benzothiazole derivatives exert their effect is through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common route.[6][11][12][13]
Intrinsic Apoptosis Pathway
The following diagram illustrates the key steps in the intrinsic apoptosis pathway often triggered by benzothiazole derivatives.
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.
Caption: General experimental workflow for benzothiazole drug discovery.
Conclusion
Benzothiazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their broad range of biological activities, coupled with well-established synthetic routes, makes them attractive candidates for further drug development. This guide provides a foundational understanding for researchers and scientists to explore and advance the field of benzothiazole-based therapeutics. Continued investigation into their mechanisms of action and structure-activity relationships will be crucial for the design of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 7. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. ricerca.unich.it [ricerca.unich.it]
- 17. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. op.niscair.res.in [op.niscair.res.in]
- 19. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
The Pharmacological Profile of Nitrobenzothiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of nitrobenzothiazole compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. The unique structural features of the nitrobenzothiazole scaffold have led to the discovery of potent agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antitubercular effects. This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Pharmacological Activities
Nitrobenzothiazole derivatives have demonstrated efficacy in several key therapeutic areas. Their biological activity is significantly influenced by the position of the nitro group and the nature of substituents on the benzothiazole ring system.
Anticancer Activity
Nitrobenzothiazole compounds have emerged as a promising class of anticancer agents. Their cytotoxic effects have been observed against a variety of cancer cell lines. One notable compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7), has been shown to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells.[1] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer.[2] Nitrobenzothiazole derivatives have been investigated for their anti-inflammatory properties. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2] The anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3][4]
Antitubercular Activity
The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular drugs. Nitrobenzothiazole-containing compounds have been identified as potent inhibitors of M. tuberculosis. Their mechanism of action involves the inhibition of the essential enzyme ATP phosphoribosyl transferase (HisG) or the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[3] The nitro group is crucial for the covalent inhibition of DprE1, where it is reduced to a nitroso derivative that forms a covalent bond with a cysteine residue in the enzyme's active site.[5][6]
Monoamine Oxidase (MAO) Inhibition
Certain nitrobenzothiazole derivatives have been designed and synthesized as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in the metabolism of neurotransmitters.[7] This makes them potential therapeutic agents for neurodegenerative diseases.[7]
Quantitative Pharmacological Data
The following tables summarize the reported in vitro activities of various nitrobenzothiazole compounds.
Table 1: Anticancer Activity of Nitrobenzothiazole Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | A431 | Data not specified | [1] |
| A549 | Data not specified | [1] | |
| H1299 | Data not specified | [1] | |
| 2-substituted benzothiazole derivative A | HepG2 | 56.98 (24h), 38.54 (48h) | [8] |
| 2-substituted benzothiazole derivative B | HepG2 | 59.17 (24h), 29.63 (48h) | [8] |
Table 2: Anti-inflammatory Activity of Nitrobenzothiazole Derivatives
| Compound | Assay | Target | IC50 | Reference |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | ELISA | IL-6 & TNF-α reduction | Not specified | [1] |
Table 3: Antitubercular Activity of Nitrobenzothiazole Derivatives (MIC values)
| Compound | Strain | MIC (µM) | Reference |
| 18 | M. smegmatis | 12 | [3] |
| 17 | M. smegmatis | 25 | [3] |
Table 4: MAO Inhibitory Activity of Nitrobenzothiazole Derivatives (IC50 values)
| Compound | Target | IC50 | Selectivity Index (SI) | Reference |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (31) | MAO-B | 1.8 ± 0.3 nM | 766.67 | [7] |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (6) | MAO-A | 0.42 ± 0.003 µM | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of nitrobenzothiazole compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzothiazole compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
ELISA for IL-6 and TNF-α Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like IL-6 and TNF-α in cell culture supernatants.
Principle: This sandwich ELISA uses a capture antibody coated on a 96-well plate to bind the cytokine of interest. A biotinylated detection antibody then binds to the captured cytokine. Streptavidin-HRP is added, which binds to the biotinylated antibody. Finally, a substrate is added that is converted by HRP to a colored product, the intensity of which is proportional to the amount of cytokine present.
Protocol:
-
Coating: Coat a 96-well plate with the capture antibody for IL-6 or TNF-α overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Western Blot for Akt and ERK Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., total and phosphorylated Akt and ERK).
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by nitrobenzothiazole compounds and a typical experimental workflow for their evaluation.
Caption: A typical experimental workflow for the discovery and evaluation of nitrobenzothiazole compounds.
Caption: Inhibition of PI3K/Akt and MAPK/ERK signaling pathways by nitrobenzothiazole compounds.
Caption: Inhibition of the NF-κB signaling pathway by nitrobenzothiazole compounds.
Caption: Mechanism of DprE1 inhibition by nitrobenzothiazole compounds in M. tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Theoretical and Computational Explorations of Benzothiazole Derivatives: A Technical Guide for Drug Discovery and Materials Science
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole, a bicyclic heterocyclic compound, forms the structural core of a vast array of molecules with significant applications in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the benzothiazole scaffold has made it a subject of intense theoretical and computational investigation, aimed at elucidating structure-activity relationships, predicting molecular properties, and designing novel compounds with enhanced efficacy and selectivity. This technical guide provides an in-depth overview of the key computational methodologies employed in the study of benzothiazole derivatives, presents quantitative data from various studies in a structured format, and offers detailed protocols for cited computational experiments.
Core Computational Methodologies
The exploration of benzothiazole derivatives heavily relies on a suite of computational techniques that provide insights into their electronic structure, reactivity, and interactions with biological targets.
Density Functional Theory (DFT)
DFT is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[4][5] It is widely used to calculate various molecular properties of benzothiazole derivatives, providing insights into their stability and reactivity.[6][7] Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.[3] DFT also enables the calculation of global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), which help in understanding the molecule's reaction tendencies.[3] Furthermore, DFT is employed to predict spectroscopic properties, such as vibrational frequencies (FT-IR) and NMR chemical shifts, which can be compared with experimental data for structural validation.[7][8]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of benzothiazole derivatives, docking is extensively used to study their interactions with biological targets, such as enzymes and receptors, at the atomic level.[2][9] This method helps in identifying key binding interactions, like hydrogen bonds and hydrophobic interactions, between the benzothiazole derivative (ligand) and the active site of the protein.[2] The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand's potential to inhibit the target protein.[8][10] These insights are instrumental in structure-based drug design, guiding the modification of the benzothiazole scaffold to improve binding and, consequently, biological activity.[9]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.[11][12] For benzothiazole derivatives, QSAR models are developed to predict their activity, such as antimicrobial or anticancer potency, based on a set of calculated molecular descriptors.[13][14] These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).[11][12] Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the QSAR equations.[11][13] A robust QSAR model can be used to predict the activity of newly designed benzothiazole derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.[13]
Molecular Dynamics (MD) Simulations
MD simulation is a computational method for analyzing the physical movements of atoms and molecules. In the study of benzothiazole derivatives, MD simulations are used to investigate the stability of ligand-protein complexes predicted by molecular docking.[9][10] By simulating the behavior of the complex over time, researchers can assess the conformational changes and the persistence of key intermolecular interactions. This provides a more dynamic and realistic picture of the binding event compared to the static view offered by docking. MD simulations are crucial for validating docking results and for gaining a deeper understanding of the binding mechanism.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various theoretical and computational studies on benzothiazole derivatives.
Table 1: DFT-Calculated Quantum Chemical Parameters of Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzothiazole (unsubstituted) | - | - | 4.73 | [3] |
| Compound with -CF3 substituent | - | - | 4.46 | [3] |
| 2-SCH3_BTH | - | - | - | [6] |
| 2-NH2_BTH | - | - | - | [6] |
Note: A lower energy gap (ΔE) generally indicates higher reactivity.[3]
Table 2: Molecular Docking and Binding Affinity Data
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Benzothiazole derivative 1 | Staphylococcus aureus 7EL1 | - | - | [3] |
| Benzothiazole derivative 3 | Klebsiella aerogenes 2KAU | - | - | [3] |
| Benzoxazole/thiazole derivative 7 | VEGFR-2 | -173.88 (MolDock) | - | [10] |
| Sorafenib (control) | VEGFR-2 | -156.35 (MolDock) | - | [10] |
| 2-(2-hydroxyphenyl)benzothiazole | Acetylcholinesterase (AChE) | -8.29 | - | [8] |
Table 3: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Compound 3 | 50-200 | 25-200 | 25-100 | [2] |
| Compound 4 | 50-200 | 25-200 | 25-100 | [2] |
| Compound 10 | 50-200 | 25-200 | 25-100 | [2] |
| Compound 12 | 50-200 | 25-200 | 25-100 | [2] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Detailed Computational Protocols
This section provides a detailed overview of the methodologies used in the cited computational studies.
Density Functional Theory (DFT) Calculation Protocol
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[4][7]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely employed method.[4][6]
-
Basis Set: The 6-31G+(d,p) or 6-311G(d,p) basis sets are commonly used for geometry optimization and electronic property calculations.[3][6]
-
Geometry Optimization: The initial structures of the benzothiazole derivatives are drawn using a molecular editor and then optimized to find the minimum energy conformation.[7]
-
Property Calculation: Following optimization, various electronic properties are calculated, including HOMO and LUMO energies, dipole moment, and molecular electrostatic potential (MEP).[6][7] Global reactivity descriptors are derived from the HOMO and LUMO energies.[3]
-
Solvent Effects: To simulate a more realistic biological environment, calculations can be performed in the gas phase or in a solvent (e.g., water, 1,4-dioxane) using a continuum solvation model like the SMD model.[3]
Molecular Docking Protocol
-
Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[9]
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structures of the benzothiazole derivatives are generated and optimized using a suitable method (e.g., DFT).
-
Appropriate protonation states and charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
Software such as GLIDE (Schrödinger) or AutoDock is used for the docking calculations.[9]
-
A binding site (or "grid") is defined on the target protein, usually centered on the active site or a known ligand binding pocket.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-scoring poses and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
-
The binding affinities are compared to those of known inhibitors or reference compounds.
-
QSAR Model Development Protocol
-
Data Set Preparation:
-
A dataset of benzothiazole derivatives with experimentally determined biological activities (e.g., IC50 or MIC values) is compiled.
-
The dataset is typically divided into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the dataset using software like MOE (Molecular Operating Environment) or Dragon.[12]
-
-
Model Building:
-
A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that relates the descriptors to the biological activity.[11]
-
-
Model Validation:
Visualizing Molecular Interactions and Workflows
Visual representations are crucial for understanding the complex relationships in computational drug design. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Conclusion and Future Directions
Theoretical and computational studies have proven to be indispensable tools in the exploration of benzothiazole derivatives for drug discovery and materials science. Methodologies such as DFT, molecular docking, QSAR, and MD simulations provide profound insights into the molecular properties, structure-activity relationships, and binding mechanisms of these versatile compounds. The integration of these computational approaches facilitates a more rational and efficient design of novel benzothiazole derivatives with desired biological activities.
Future research in this field will likely focus on the application of more advanced computational techniques, such as artificial intelligence and machine learning, for the de novo design of benzothiazole-based compounds with multi-target activities. Furthermore, the development of more accurate and efficient scoring functions for molecular docking and refined force fields for MD simulations will enhance the predictive power of these methods. The continued synergy between computational predictions and experimental validation will undoubtedly accelerate the discovery and development of next-generation benzothiazole derivatives for a wide range of therapeutic and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteobiojournal.com [proteobiojournal.com]
- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 11. [PDF] QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method | Semantic Scholar [semanticscholar.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole, a compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the nitration of 2-mercaptobenzothiazole to yield the key intermediate, 6-nitro-2-mercaptobenzothiazole, followed by the S-methylation of this intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Mercaptobenzothiazole | C₇H₅NS₂ | 167.25 | 177 - 181 | 149-30-4 |
| 6-Nitro-2-mercaptobenzothiazole | C₇H₄N₂O₂S₂ | 212.24 | 250 - 254 | 4845-58-3 |
| This compound | C₈H₆N₂O₂S₂ | 226.28 | 134 | 3621-99-6 |
Experimental Protocols
Step 1: Synthesis of 6-Nitro-2-mercaptobenzothiazole (Intermediate)
This procedure outlines the nitration of 2-mercaptobenzothiazole.
Materials:
-
2-Mercaptobenzothiazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add 2-mercaptobenzothiazole to an excess of cold (0-5 °C) concentrated sulfuric acid while stirring in an ice bath.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-mercaptobenzothiazole in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitate, 6-nitro-2-mercaptobenzothiazole, is collected by vacuum filtration using a Buchner funnel.[1][2]
-
Wash the collected solid with copious amounts of cold deionized water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-2-mercaptobenzothiazole as a light yellow to orange crystalline powder.[1]
-
Dry the product in a vacuum oven.
Step 2: Synthesis of this compound (Final Product)
This procedure details the S-methylation of 6-nitro-2-mercaptobenzothiazole.
Materials:
-
6-Nitro-2-mercaptobenzothiazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 6-nitro-2-mercaptobenzothiazole and anhydrous acetone.
-
Add an excess of anhydrous potassium carbonate to the suspension.
-
While stirring, add a molar equivalent of methyl iodide to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Collect the purified crystals by filtration and dry them under vacuum. The expected product is a solid with a melting point of approximately 134 °C.[3]
Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
References
Analytical Methods for the Detection of 2-(Methylthio)-6-nitro-1,3-benzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-6-nitro-1,3-benzothiazole is a heterocyclic compound of interest in various fields, including environmental science and pharmaceutical development, due to its potential biological activity and presence as a transformation product of other benzothiazole derivatives. Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse matrices. This document provides detailed application notes and protocols for the analysis of this compound using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Approaches
The primary analytical methods for the determination of this compound and related compounds are based on chromatographic separations coupled with sensitive detection techniques. Reverse-phase HPLC is a common and robust method for the separation of benzothiazole derivatives. For enhanced sensitivity and selectivity, especially in complex matrices, coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is the preferred approach. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile and thermally stable benzothiazole analogues.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of benzothiazole derivatives, including compounds structurally similar to this compound. These values can serve as a benchmark for method development and validation.
| Analytical Method | Analyte | Matrix | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| LC-MS | 2-Methylthiobenzothiazole | Treated Wastewater | 20 - 200 ng/L | >0.99 | Not Reported | [1] |
| GC-MS/MS | Benzothiazoles | Surface Water | 0.01 - 2.12 ng/L | >0.99 | 70 - 130 | [2] |
| GC-MS/MS | Benzothiazoles | Wastewater | 0.05 - 6.14 ng/L | >0.99 | 70 - 130 | [2] |
| GC-MS/MS | Benzothiazoles | Sediment | 0.04 - 5.88 ng/g | >0.99 | 70 - 130 | [2] |
| HPLC-PDA | Thiabendazole (a benzimidazole) | Food | 0.028 - 0.052 µg/mL | 0.999 | 93.61 - 98.08 | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by LC-MS/MS
This protocol is adapted from established methods for benzothiazole analysis in environmental water samples.[1][4]
1. Objective: To quantify this compound in water samples with high sensitivity and selectivity.
2. Materials and Reagents:
-
This compound analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric sorbent)
-
Standard laboratory glassware and equipment
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[5]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Source Temperature: 120°C.[4]
-
Ion Spray Voltage: +4200V.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For the analogous 2-methylthiobenzothiazole, transitions are m/z 182 > 167 (quantifier) and 182 > 109 (confirmatory).[4]
5. Data Analysis:
-
Quantify the analyte using a calibration curve prepared from the analytical standard.
-
Use internal standards for improved accuracy and precision.
Protocol 2: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on a general method for the analysis of a structurally similar compound, 2-methyl-6-nitro-benzothiazole.[5]
1. Objective: To detect and quantify this compound in relatively clean samples.
2. Materials and Reagents:
-
This compound analytical standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid
-
Standard laboratory glassware and equipment
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column such as Newcrom R1 or a standard C18 column.[5]
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid). The exact ratio should be optimized for the best separation.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).
-
Column Temperature: 30°C.
5. Data Analysis:
-
Identify the analyte peak by its retention time compared to a standard.
-
Quantify the analyte using an external or internal standard calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow for selecting an appropriate analytical method.
References
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | MDPI [mdpi.com]
- 4. mac-mod.com [mac-mod.com]
- 5. Separation of Benzothiazole, 2-methyl-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: ¹H and ¹³C NMR Analysis of 2-(Methylthio)-6-nitro-1,3-benzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Methylthio)-6-nitro-1,3-benzothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such organic compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound and presents predicted spectral data to facilitate its characterization.
Disclaimer: The NMR spectral data presented in this document are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Experimental verification is required for confirmation.
Predicted ¹H and ¹³C NMR Spectral Analysis
The chemical structure of this compound contains a methylthio group at the 2-position and a strong electron-withdrawing nitro group at the 6-position of the benzothiazole core. These substituents significantly influence the electron density distribution in the aromatic ring, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.
The methylthio group (-SCH₃) is expected to show a singlet in the ¹H NMR spectrum around 2.5-3.0 ppm. The aromatic protons will be deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the nitro group. Specifically, the proton at the 7-position (H-7), being ortho to the nitro group, is expected to be the most deshielded.
In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the nitro group (C-6) will be significantly deshielded. The methyl carbon of the thioether will appear in the upfield region.
Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound in CDCl₃ at 400 MHz is summarized in Table 1.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 8.20 | d | ~ 9.0 | 1H |
| H-5 | ~ 8.45 | dd | ~ 9.0, 2.5 | 1H |
| H-7 | ~ 8.90 | d | ~ 2.5 | 1H |
| -SCH₃ | ~ 2.80 | s | - | 3H |
d: doublet, dd: doublet of doublets, s: singlet
Predicted ¹³C NMR Data
The predicted ¹³C NMR data for this compound in CDCl₃ at 100 MHz is summarized in Table 2.
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 168 |
| C-3a | ~ 155 |
| C-4 | ~ 122 |
| C-5 | ~ 125 |
| C-6 | ~ 145 |
| C-7 | ~ 120 |
| C-7a | ~ 135 |
| -SCH₃ | ~ 15 |
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Spectrometer Setup
-
Instrument: 400 MHz (or higher field) NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Receiver Gain: Optimized automatically by the spectrometer.
¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Decoupling: Proton broadband decoupling during acquisition.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general experimental workflow.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Application Note: Mass Spectrometry Fragmentation Analysis of 2-(Methylthio)-6-nitro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted mass spectrometry fragmentation pattern of 2-(Methylthio)-6-nitro-1,3-benzothiazole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this application note provides a detailed theoretical fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds, such as 2-(methylthio)benzothiazole and other nitroaromatic species. The provided experimental protocol is a standardized procedure for the analysis of small organic molecules and can be adapted for this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the nitro group and the methylthio substituent. The electron ionization process is considered a "hard" ionization technique, often leading to extensive fragmentation which can be invaluable for structural elucidation.[1]
The primary fragmentation events are expected to be:
-
Loss of the nitro group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ radical.
-
Loss of the methyl radical (•CH₃): Cleavage of the S-CH₃ bond is another likely initial fragmentation step.
-
Cleavage of the thiazole ring: Subsequent fragmentation can lead to the breakdown of the heterocyclic ring system.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a prediction and would need to be confirmed by experimental data.
| Predicted Fragment Ion | m/z (Predicted) | Proposed Structure / Loss | Relative Abundance (Predicted) |
| [C₈H₆N₂O₂S₂]⁺˙ (Molecular Ion) | 226 | Intact Molecule | Moderate |
| [C₈H₆NS₂]⁺ | 180 | Loss of NO₂ | High |
| [C₇H₃N₂O₂S₂]⁺ | 211 | Loss of •CH₃ | Moderate |
| [C₇H₄N]⁺ | 136 | Loss of NO₂ and CS | Moderate to Low |
| [C₇H₄NS]⁺ | 148 | Loss of •CH₃ and NO₂ | Moderate |
| [C₆H₄N]⁺ | 90 | Further fragmentation | Low |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation
1.1. Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate). 1.2. Vortex the solution to ensure complete dissolution. 1.3. If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
2. Instrumentation
A standard GC-MS system equipped with an electron ionization source is suitable for this analysis. Typical instrument parameters are provided below.
2.1. Gas Chromatograph (GC) Conditions
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended.
2.2. Mass Spectrometer (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
3. Data Acquisition and Analysis
3.1. Inject 1 µL of the prepared sample into the GC-MS system. 3.2. Acquire the data using the instrument's software. 3.3. Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. 3.4. Obtain the mass spectrum for the peak of interest by averaging the scans across the chromatographic peak. 3.5. Identify the molecular ion peak and the major fragment ions. 3.6. Compare the obtained fragmentation pattern with the predicted pathway and data from spectral libraries for structural confirmation.
Logical Workflow for Data Interpretation
References
Applications of 2-(Methylthio)-6-nitro-1,3-benzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities. The benzothiazole scaffold is considered a "privileged" structure, indicating its ability to bind to various biological targets with high affinity. The introduction of specific substituents onto the benzothiazole core can modulate its biological activity, leading to the development of potent therapeutic agents. This document focuses on the potential medicinal chemistry applications of a specific derivative, 2-(Methylthio)-6-nitro-1,3-benzothiazole, based on the known activities of related nitro- and methylthio-substituted benzothiazoles. While direct experimental data for this exact compound is limited in publicly available literature, its structural features suggest promising avenues for research in antimicrobial and anticancer drug discovery.
Application Notes
The chemical structure of this compound combines a benzothiazole nucleus with a methylthio group at the 2-position and a nitro group at the 6-position. These functional groups are known to influence the biological properties of the parent molecule.
-
Antimicrobial Activity: Nitro-substituted heterocycles are well-established antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes. The benzothiazole core itself exhibits antimicrobial properties. Therefore, this compound is a promising candidate for development as a novel antibacterial and antifungal agent. Derivatives of 6-nitrobenzothiazole have shown activity against various bacterial and fungal strains.[1][2]
-
Anticancer Activity: Numerous benzothiazole derivatives have demonstrated potent anticancer activity. The mechanism of action for many of these compounds involves the induction of apoptosis, inhibition of protein kinases, and interaction with DNA. The 6-nitro substitution can enhance the anticancer potential of the benzothiazole ring. Studies on related nitrobenzothiazole derivatives have shown cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The benzothiazole scaffold is present in molecules known to inhibit various enzymes. Depending on the substitution pattern, benzothiazole derivatives can act as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterase, suggesting potential applications in neurodegenerative diseases.
Experimental Protocols
The following protocols are generalized methodologies based on standard procedures for the synthesis and biological evaluation of benzothiazole derivatives. These can be adapted for the specific investigation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 2-amino-6-nitrobenzothiazole.
Step 1: Synthesis of 6-nitro-1,3-benzothiazole-2-thiol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-nitrobenzothiazole (10 mmol) in a mixture of ethanol (50 mL) and concentrated sulfuric acid (5 mL).
-
Diazotization: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Thiolation: In a separate flask, dissolve potassium ethyl xanthate (15 mmol) in water (20 mL) and heat to 50-60 °C. Add the cold diazonium salt solution to the potassium ethyl xanthate solution in portions.
-
Hydrolysis: After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour. Then, add a solution of sodium hydroxide (20 mmol) in water (20 mL) and reflux for another 2 hours to hydrolyze the xanthate.
-
Work-up and Purification: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure 6-nitro-1,3-benzothiazole-2-thiol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-nitro-1,3-benzothiazole-2-thiol (5 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (25 mL).
-
Methylation: Add a base, such as sodium hydroxide (5.5 mmol) or potassium carbonate (7.5 mmol), to the solution and stir for 15 minutes. Then, add methyl iodide (6 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) or by recrystallization from an appropriate solvent.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound using the broth microdilution method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microbial Inoculum: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in appropriate broth media overnight at 37 °C (for bacteria) or 28 °C (for fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of appropriate broth medium to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only). A standard antibiotic/antifungal drug (e.g., ciprofloxacin, fluconazole) should be tested in parallel as a reference.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effect of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the experimental protocols.
Table 1: Antimicrobial Activity (MIC Values) of this compound and Reference Drugs
| Compound | MIC (µg/mL) | |||
| Gram-positive Bacteria | Gram-negative Bacteria | Fungi | ||
| S. aureus | B. subtilis | E. coli | P. aeruginosa | |
| This compound | Record Data Here | Record Data Here | Record Data Here | Record Data Here |
| Ciprofloxacin (Reference) | Record Data Here | Record Data Here | Record Data Here | Record Data Here |
| Fluconazole (Reference) | - | - | - | - |
Table 2: In Vitro Cytotoxic Activity (IC₅₀ Values) of this compound and Reference Drug
| Compound | IC₅₀ (µM) | ||
| MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | |
| This compound | Record Data Here | Record Data Here | Record Data Here |
| Doxorubicin (Reference) | Record Data Here | Record Data Here | Record Data Here |
Note: The tables are templates. Actual values need to be determined experimentally.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway relevant to the medicinal chemistry of benzothiazoles.
Caption: Synthetic workflow for this compound.
References
The Role of 2-(Methylthio)-6-nitro-1,3-benzothiazole Scaffolds in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of various substituents onto the benzothiazole core has led to the development of numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. This document focuses on the potential role of derivatives of 2-(methylthio)-6-nitro-1,3-benzothiazole in drug discovery and development. While specific data on the parent compound, this compound, is limited in publicly available research, this report extrapolates from closely related analogues to provide insights into its potential applications, relevant experimental protocols, and possible mechanisms of action.
The 6-nitro substitution on the benzothiazole ring is frequently associated with enhanced biological activity, particularly in the antimicrobial and anticancer domains.[1] Similarly, the 2-methylthio group is a feature of other biologically active benzothiazole derivatives.[2] Therefore, it is hypothesized that this compound and its derivatives are promising candidates for further investigation in drug discovery programs.
I. Potential Therapeutic Applications
Anticancer Activity
Benzothiazole derivatives are widely investigated for their anticancer properties. Several studies have demonstrated the cytotoxic effects of nitro-substituted benzothiazoles against a variety of human cancer cell lines.
Quantitative Data for Related Benzothiazole Derivatives:
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50/CC50 | Reference |
| Sulphonamide-based 2,6-disubstituted benzothiazole | MCF-7 (Breast) | 34.5 µM | [2] |
| HeLa (Cervical) | 44.15 µM | [2] | |
| MG63 (Osteosarcoma) | 36.1 µM | [2] | |
| Nitro-styryl containing benzothiazole | Pancreatic cancer cells | 27 ± 0.24 µM | [2] |
| 2-(4-aminophenyl)benzothiazole derivatives | Various cancer cell lines | Nanomolar range | [3] |
| 2-substituted benzothiazole with nitro group | HepG2 (Liver) | 56.98 µM (24h), 38.54 µM (48h) | [4] |
Antimicrobial Activity
The benzothiazole scaffold is a key component in many compounds exhibiting potent antibacterial and antifungal activities. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.[5]
Quantitative Data for Related Benzothiazole Derivatives:
| Compound/Derivative Class | Microbial Strain(s) | MIC (Minimum Inhibitory Concentration) | Reference |
| Benzothiazole-N-acetyl-glucosamine conjugate (with 6-nitro group) | S. aureus, E. coli | 6.25 µg/mL | [6] |
| Dichloropyrazole-based benzothiazole | Gram-positive strains | 0.0156–0.25 µg/mL | [1] |
| Gram-negative strains | 1–4 µg/mL | [1] | |
| Dialkyne substituted 2-aminobenzothiazole derivative | Gram-positive and Gram-negative bacteria | 3.12 µg/mL |
II. Experimental Protocols
The following are detailed, representative protocols for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of this compound
A plausible synthetic route for this compound is outlined below. This protocol is a general representation based on common synthetic methodologies for benzothiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
Developing Anticancer Agents from 2-(Methylthio)-6-nitro-1,3-benzothiazole: Application Notes and Protocols
Disclaimer: Direct experimental data on the anticancer properties of 2-(Methylthio)-6-nitro-1,3-benzothiazole is limited in the current scientific literature. The following application notes and protocols are based on the known activities of structurally related benzothiazole derivatives, particularly those bearing 2-methylthio and 6-nitro substitutions. These protocols are intended to serve as a foundational guide for researchers initiating investigations into the potential of this specific compound.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including promising anticancer effects.[1][2] The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][4]
The presence of a nitro group at the 6-position of the benzothiazole ring has been associated with potent anticancer activity. For instance, a 6-nitrobenzothiazole derivative has been identified as a powerful inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3] Furthermore, derivatives synthesized from 2-amino-6-nitrobenzothiazole have demonstrated modest cytotoxic effects against various cancer cell lines.[5][6] Concurrently, the 2-methylthio substitution has been incorporated into various biologically active molecules, and its influence on anticancer efficacy warrants investigation.[7]
This document provides a prospective framework for evaluating the anticancer potential of this compound, outlining detailed experimental protocols and data presentation strategies.
Data Presentation
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be meticulously organized. The following table provides an example of how to summarize cytotoxicity data from in vitro assays.
Table 1: Cytotoxicity of Structurally Related Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Sulphonamide-based 2,6-disubstituted BTA | MCF-7 (Breast) | MTT | 34.5 | [5][6] |
| Sulphonamide-based 2,6-disubstituted BTA | HeLa (Cervical) | MTT | 44.15 | [5][6] |
| Sulphonamide-based 2,6-disubstituted BTA | MG63 (Osteosarcoma) | MTT | 36.1 | [5][6] |
| Nitro-styryl containing BTA | Pancreatic Cancer Cells | Not Specified | 27 ± 0.24 | [5][6] |
| 6-nitrobenzothiazole derivative 4a | Not Specified | VEGFR-2 Inhibition | 0.091 | [3] |
| 2-(Methylthio)benzothiazole (MTBT) | Zebrafish Larvae | Aquatic Toxicity | - | [8] |
Experimental Protocols
Synthesis of this compound
While a specific synthetic route for this exact compound is not detailed in the provided search results, a plausible approach involves the reaction of a suitable 6-nitro-2-halobenzothiazole with sodium thiomethoxide. General methods for the synthesis of benzothiazole derivatives are well-documented.[9][10]
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using appropriate software.[11]
Apoptosis Analysis by Flow Cytometry
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
VEGFR-2 Kinase Inhibition Assay
Given that a related 6-nitrobenzothiazole derivative showed potent VEGFR-2 inhibitory activity, this assay is crucial to investigate a potential mechanism of action.[3]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific peptide substrate for VEGFR-2
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the VEGFR-2 enzyme, and the peptide substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway and experimental workflows relevant to the investigation of this compound.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Caption: Workflow for in vitro cytotoxicity and apoptosis assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Antimicrobial Potential of 2-(Methylthio)-6-nitro-1,3-benzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds containing a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzothiazole core allows for chemical modifications at various positions, enabling the modulation of its pharmacological properties.[1] Notably, substitutions at the 2 and 6-positions have been shown to significantly influence antimicrobial efficacy.[2][4] The presence of an electron-withdrawing nitro group, particularly at the 6-position, has been correlated with enhanced antibacterial activity in several studies.[4][5]
This document provides a comprehensive set of protocols and application notes to guide the assessment of the antimicrobial potential of a novel derivative, 2-(Methylthio)-6-nitro-1,3-benzothiazole. Given the absence of specific literature on this compound, the proposed methodologies are based on established techniques for evaluating other benzothiazole derivatives.
Hypothesized Antimicrobial Potential
Based on structure-activity relationship (SAR) studies of analogous compounds, it is hypothesized that this compound possesses antimicrobial properties.[5] The 6-nitro group is a key pharmacophoric feature known to enhance the antimicrobial potency of the benzothiazole scaffold.[4] The 2-methylthio substituent may influence the compound's lipophilicity and interaction with microbial targets. Potential mechanisms of action could involve the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase, which are known targets for other benzothiazole derivatives.[4][6]
Experimental Workflow
The overall workflow for assessing the antimicrobial potential of this compound is outlined below. This multi-step process begins with the synthesis and characterization of the compound, followed by initial screening for antimicrobial activity, and culminates in detailed mechanistic studies.
Caption: Experimental workflow for antimicrobial assessment.
Quantitative Data from Analogous Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected microbial strains, as reported in the literature. This data provides a benchmark for evaluating the potency of this compound.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Reference | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Compound 66c [4] | 6.2 | 3.1 | 3.1 | - |
| Compound 41c [4] | 12.5 | 3.1 | 6.2 | - |
| Compound 72b/c [4] | 6.25 | 6.25 | - | - |
| Compound 56/59a-d [4] | - | - | - | 0.4-0.8 |
| Compound 83a [4] | - | - | - | - |
| Ciprofloxacin[4] | - | 12.5 | - | 1 |
| Ampicillin[4] | 6.25 | 6.25 | - | - |
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Reference | Candida albicans | Aspergillus niger |
| Compound A1, A2, A4, A6, A9 [1][7] | Significant Activity | Significant Activity |
| Amphotericin-B[1][7] | Standard | Standard |
Experimental Protocols
1. Proposed Synthesis of this compound
This protocol is a hypothetical route based on common benzothiazole synthesis methodologies.
-
Step 1: Synthesis of 2-Amino-5-nitrothiophenol. This intermediate can be prepared from 4-chloro-3-nitroaniline through reaction with sodium sulfide and sulfur.
-
Step 2: Synthesis of 6-nitro-1,3-benzothiazole-2-thiol. Cyclization of 2-amino-5-nitrothiophenol with carbon disulfide in the presence of a base like potassium hydroxide.
-
Step 3: Synthesis of this compound. S-methylation of 6-nitro-1,3-benzothiazole-2-thiol using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF or acetone).
-
Purification and Characterization: The final product should be purified using column chromatography or recrystallization. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
2. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
This compound stock solution (e.g., in DMSO)
-
Positive control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Negative control (medium only)
-
Solvent control (medium with DMSO)
-
-
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well.
-
Include positive, negative, and solvent controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
For MBC/MFC determination, plate 10 µL from wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU/mL is the MBC/MFC.
-
3. Protocol for DNA Gyrase Inhibition Assay
This assay assesses the compound's ability to inhibit a known target of many antimicrobial agents.
-
Materials:
-
DNA gyrase enzyme (e.g., from E. coli)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Positive control (e.g., novobiocin)
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA compared to the no-compound control.
-
Potential Mechanism of Action and Signaling Pathways
The antimicrobial activity of benzothiazole derivatives is often attributed to the inhibition of critical cellular processes. One such well-documented mechanism is the inhibition of DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.
References
- 1. jchr.org [jchr.org]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchr.org [jchr.org]
Application Notes and Protocols for 2-(Methylthio)-6-nitro-1,3-benzothiazole in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-6-nitro-1,3-benzothiazole is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including their potential as kinase inhibitors.[1][2][3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5][6] Therefore, the identification and characterization of novel kinase inhibitors are of great interest in drug discovery.[7]
These application notes provide an overview of the potential use of this compound as a kinase inhibitor, based on data from structurally related compounds. Detailed protocols for performing kinase inhibition assays are also provided to guide researchers in evaluating its efficacy.
Data Presentation: Inhibitory Activities of Structurally Related Benzothiazole Derivatives
While specific quantitative data for the kinase inhibitory activity of this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally similar 2-thioether-benzothiazole and other benzothiazole derivatives against various kinases. This data can serve as a reference for designing experiments and understanding the potential target kinases for the title compound.
| Compound/Derivative | Target Kinase | IC50 (µM) | Assay Type | Reference |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (BI-87G3) | JNK | 15 | Cell-based LanthaScreen™ | [8] |
| 2-(4-aminophenyl)-benzothiazole derivatives | PTKs (e.g., ABL1, ABL2, CDK4, CDK6) | Not specified | In silico docking | [7] |
| Novel Benzothiazole Derivative (Compound 11) | PI3Kβ | Not specified (88.3% inhibition at 1 µM) | Enzymatic assay | [4] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | AKT, ERK | Not specified (inhibition observed) | Western Blot | [5] |
Signaling Pathways
Kinases are integral components of signaling pathways that regulate a multitude of cellular processes. Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Caption: Potential kinase signaling pathways targeted by benzothiazole inhibitors.
Experimental Protocols
The following protocols are generalized methods for assessing the kinase inhibitory activity of this compound. It is recommended to optimize these protocols for specific kinases and assay formats.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Materials:
-
This compound
-
Target kinase and its specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final volume will be 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Kinase Assay (Western Blot)
This protocol is for assessing the inhibition of a specific kinase signaling pathway within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., growth factor, cytokine, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
If necessary, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and determine the effect of the compound on the phosphorylation status of the target kinase and its substrates.
Conclusion
The provided application notes and protocols offer a framework for investigating the potential of this compound as a kinase inhibitor. Based on the activity of structurally related compounds, this molecule may target key kinases involved in cancer and inflammation, such as JNK, PI3K, AKT, and ERK. The detailed experimental protocols will enable researchers to systematically evaluate its inhibitory potency and cellular effects, thereby contributing to the development of novel therapeutic agents.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 2-(Methylthio)-6-nitro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-(Methylthio)-6-nitro-1,3-benzothiazole. This document is intended to guide researchers through the computational workflow of predicting the binding orientation and affinity of this compound with various protein targets. Benzothiazole derivatives have demonstrated a wide range of biological activities, including as anticancer, antimicrobial, and anticonvulsant agents, making them promising candidates for drug discovery.[1][2][3][4] Molecular docking is a critical in-silico technique used to elucidate potential mechanisms of action and to guide the design of more potent and selective analogs.[5][6]
Overview of this compound
This compound is a heterocyclic compound containing a benzothiazole core, which is a known pharmacophore with diverse biological activities.[3] The presence of the nitro group and the methylthio substituent can significantly influence its electronic and steric properties, potentially affecting its binding interactions with protein targets.
Potential Protein Targets
Based on studies of structurally similar benzothiazole derivatives, several protein families have been identified as potential targets. These include, but are not limited to:
-
Kinases: Such as p56lck and VEGFR-2, which are often implicated in cancer.[1][7]
-
Bacterial Enzymes: Including E. coli dihydroorotase and dihydropteroate synthase, relevant for antimicrobial activity.[8]
-
Ion Channels and Receptors: For example, GABA-aminotransferase (GABA-AT) and sodium ion channels (NavMs), which are targets for anticonvulsant drugs.[2][3]
-
Other Enzymes: Such as c-Jun N-terminal kinases (JNKs), Poly (ADP-ribose) polymerase-2 (PARP-2), and Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which are involved in various disease pathways.[4][9]
Molecular Docking Workflow
The general workflow for a molecular docking study involves several key steps, from preparing the ligand and receptor to analyzing the final docked poses. A schematic representation of this workflow is provided below.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols
This section provides detailed, step-by-step protocols for performing molecular docking of this compound using two widely recognized software packages: AutoDock Vina (a popular open-source tool) and Glide (a commercial software from Schrödinger).
Protocol 1: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[10][11]
1. Software and Prerequisites:
-
AutoDock Tools (ADT): For preparing ligand and receptor files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization of results.
-
A 3D structure of the target protein (from the Protein Data Bank - PDB) and the 2D structure of this compound.
2. Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch and save it in a common format (e.g., MOL or SDF).
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Load the 3D ligand structure into AutoDock Tools (ADT).
-
Assign Gasteiger charges to the ligand atoms.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
3. Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the PDB database.
-
Load the PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[12][13]
-
Add polar hydrogens to the protein.[12]
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared receptor in PDBQT format (receptor.pdbqt).
4. Grid Box Generation:
-
In ADT, with the receptor loaded, define the binding site by creating a grid box that encompasses the active site.[10] The center and dimensions of the box should be large enough to allow the ligand to move freely within the binding pocket.
5. Docking Simulation:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt.
6. Analysis of Results:
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses and their interactions with the receptor using PyMOL or Chimera.[6] Analyze hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Protocol 2: Molecular Docking using Glide (Schrödinger Suite)
Glide is a high-performance docking program available within the Schrödinger software suite.[14][15][16]
1. Software and Prerequisites:
-
Schrödinger Suite (with Maestro, LigPrep, Protein Preparation Wizard, and Glide).
-
A 3D structure of the target protein and the 2D structure of the ligand.
2. Ligand Preparation (LigPrep):
-
Import the 2D or 3D structure of this compound into Maestro.
-
Use the LigPrep tool to generate low-energy 3D conformations of the ligand. This process also adds hydrogens, corrects ionization states at a specified pH, and performs energy minimization.
3. Receptor Preparation (Protein Preparation Wizard):
-
Import the PDB structure of the target protein into Maestro.
-
Use the Protein Preparation Wizard to:
-
Assign bond orders and add hydrogens.
-
Create disulfide bonds.
-
Remove water molecules beyond a certain distance from the binding site.
-
Optimize the hydrogen-bond network by flipping Asn, Gln, and His residues.
-
Perform a restrained energy minimization of the protein structure.
-
4. Receptor Grid Generation:
-
With the prepared protein, open the Receptor Grid Generation panel in Glide.
-
Define the binding site by specifying a co-crystallized ligand or by selecting residues in the active site. This will generate a grid that represents the shape and properties of the receptor's binding pocket.[12]
5. Ligand Docking:
-
Open the Ligand Docking panel in Glide.
-
Select the prepared ligand(s) and the generated receptor grid.
-
Choose the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).[14]
-
Set any constraints if necessary (e.g., hydrogen bond constraints to specific residues).
-
Run the docking job.
6. Analysis of Results:
-
Glide will output a set of docked poses for the ligand, along with various scoring functions (e.g., GlideScore, Emodel).
-
Use Maestro to visualize the docked poses, analyze the protein-ligand interactions in 3D and 2D, and compare the scores of different poses.
Data Presentation
The following table presents hypothetical docking results for this compound against various potential protein targets. The values are for illustrative purposes to demonstrate how quantitative data from docking studies can be summarized.
| Target Protein (PDB ID) | Docking Software | Binding Affinity / Score | Key Interacting Residues |
| p56lck (e.g., 1QPC) | AutoDock Vina | -8.5 kcal/mol | Met319, Thr316, Ala366 |
| VEGFR-2 (e.g., 4ASD) | Glide (XP) | -9.2 (GlideScore) | Cys919, Asp1046, Glu885 |
| E. coli Dihydroorotase (e.g., 1J3X) | AutoDock Vina | -7.9 kcal/mol | Asn44, Leu222, His19 |
| GABA-AT (e.g., 1OHV) | Glide (SP) | -7.5 (GlideScore) | Glu269, Ser167, Tyr69 |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating a hypothetical signaling pathway that could be inhibited by this compound and a detailed experimental workflow for its validation.
Caption: Hypothetical kinase signaling pathway inhibited by the compound.
Caption: Workflow for experimental validation of docking predictions.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. wjarr.com [wjarr.com]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 13. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 14. schrodinger.com [schrodinger.com]
- 15. schrodinger.com [schrodinger.com]
- 16. Glide (docking) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-(Methylthio)-6-nitro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the safety, handling, disposal, and potential applications of 2-(Methylthio)-6-nitro-1,3-benzothiazole. The protocols and data presented are intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Safety, Handling, and Disposal
Hazard Identification and Precautionary Statements
Based on related compounds, this compound is anticipated to have the following hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid release to the environment.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.[4] |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal
Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains.
Physicochemical and Biological Data
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3621-99-6 | [5][6] |
| Molecular Formula | C₈H₆N₂O₂S₂ | [6] |
| Molecular Weight | 226.28 g/mol | [6] |
| Melting Point | 134 °C | [6] |
| Boiling Point | 395.4 ± 34.0 °C (Predicted) | [6] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [6] |
Biological Activity Data (of Related Nitrobenzothiazole Derivatives)
No specific quantitative biological activity data has been published for this compound. However, data for structurally related 6-nitrobenzothiazole derivatives suggest potential anticancer and antimicrobial activities. The following table summarizes the activity of some of these related compounds to provide a reference for the potential efficacy of the title compound.
| Compound | Activity Type | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |
| Sulphonamide of 2-amino-6-nitrobenzothiazole | Anticancer | MCF-7 (Breast Cancer) | 34.5 | [7][8] |
| Sulphonamide of 2-amino-6-nitrobenzothiazole | Anticancer | HeLa (Cervical Cancer) | 44.15 | [7][8] |
| Sulphonamide of 2-amino-6-nitrobenzothiazole | Anticancer | MG63 (Osteosarcoma) | 36.1 | [7][8] |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B Inhibitor | - | 0.0018 | [9] |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A Inhibitor | - | 0.42 | [9] |
| 6-nitrobenzothiazole derivative 4a | Anticancer | HCT-116 (Colorectal) | 5.61 | [10] |
| 6-nitrobenzothiazole derivative 4a | Anticancer | HEPG-2 (Hepatocellular) | 7.92 | [10] |
| 6-nitrobenzothiazole derivative 4a | Anticancer | MCF-7 (Breast Cancer) | 3.84 | [10] |
Experimental Protocols
The following are detailed protocols for the synthesis and in vitro evaluation of this compound.
Synthesis of this compound
This is a proposed two-step synthesis based on established methods for the preparation of 2-amino-6-nitrobenzothiazole and the subsequent modification of the 2-amino group.[11][12]
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole [11][12]
-
Nitration of 2-Aminobenzothiazole:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of concentrated sulfuric acid, maintaining the temperature below 5°C with an ice bath and vigorous stirring.[11]
-
Add 19 ml of concentrated nitric acid dropwise, ensuring the temperature does not exceed 20°C.[11]
-
After the addition is complete, continue stirring the reaction mixture for 4-5 hours.[12]
-
Pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with aqueous ammonia until the solids turn slightly orange.[12]
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain 2-amino-6-nitrobenzothiazole.[12]
-
Step 2: Synthesis of this compound (Proposed)
This step is a proposed Sandmeyer-type reaction.
-
Diazotization of 2-Amino-6-nitrobenzothiazole:
-
Suspend 2-amino-6-nitrobenzothiazole (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (12 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
-
Thiomethylation:
-
In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) by reacting methyl mercaptan with sodium hydroxide in an appropriate solvent, or use a commercially available solution.
-
Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution at 0-5°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.[13][14][15]
-
Preparation of Inoculum:
-
Grow the microbial strains in a suitable broth medium overnight at the appropriate temperature.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation.
Hypothetical Signaling Pathway for Anticancer Activity
Given that many benzothiazole derivatives exert their anticancer effects through the induction of apoptosis, the following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C8H6N2O2S2 | CID 305552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3621-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 14. jchr.org [jchr.org]
- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the Solubility of 2-(Methylthio)-6-nitro-1,3-benzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS No: 3621-99-6) is a heterocyclic compound featuring a benzothiazole core, a structure prevalent in many biologically active molecules and pharmaceutical agents.[1][2][3] The benzothiazole nucleus is a key pharmacophore in drugs with applications ranging from anticancer to neuroprotective agents.[4][5] Understanding the solubility of this specific derivative is critical for its application in drug discovery, formulation development, and various biological assays. Poor solubility can be a major impediment in the development of therapeutic agents.
This document provides a comprehensive guide to the expected solubility of this compound based on its structural characteristics and outlines detailed experimental protocols for its precise determination. While specific quantitative solubility data for this compound is not widely available in public literature, the protocols provided herein offer a robust framework for researchers to generate reliable data.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by its molecular structure. Key features include:
-
Benzothiazole Core: A fused, aromatic heterocyclic system that is largely non-polar.
-
Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Methylthio Group (-SCH₃): A moderately polar group.
Based on the "like dissolves like" principle, the compound is expected to be poorly soluble in water but show good to excellent solubility in various organic solvents, particularly polar aprotic solvents that can interact with the nitro group.
Illustrative Solubility Data
The following table presents the expected solubility of this compound in a range of common laboratory solvents. Note: This data is illustrative and intended as a guideline. Experimental verification is mandatory for any application.
| Solvent Class | Solvent Name | Expected Qualitative Solubility | Expected Quantitative Solubility (mg/mL) - Illustrative | Rationale for Expectation |
| Non-Polar | Toluene | Soluble | 10 - 50 | Favorable π-π stacking interactions with the aromatic core. |
| Hexane | Sparingly Soluble | < 1 | Limited interaction with the polar nitro and methylthio groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 | Highly polar solvent capable of strong interactions with the entire molecule. |
| Dichloromethane (DCM) | Soluble | 20 - 70 | Good balance of polarity to dissolve the compound effectively. | |
| Acetone | Soluble | 30 - 80 | The polar ketone group can interact favorably with the benzothiazole moiety. | |
| Tetrahydrofuran (THF) | Soluble | 25 - 75 | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution. | |
| Polar Protic | Ethanol | Moderately Soluble | 5 - 15 | Can act as a hydrogen bond donor/acceptor, but the non-polar core limits high solubility. |
| Methanol | Moderately Soluble | 5 - 20 | Slightly more polar than ethanol, potentially offering slightly better solubility. | |
| Water | Insoluble | < 0.01 | The large non-polar surface area outweighs the polarity of the nitro group. |
Experimental Protocols
Reliable and reproducible data are essential. The following protocols provide standardized methods for determining solubility and stability.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.[6] It measures the concentration of a saturated solution at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to several 1.5 mL glass vials. An excess of visible solid is required to ensure saturation is achieved.[6]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Centrifuge the vials at a controlled temperature (e.g., 12,000 rpm for 15 minutes) to pellet the undissolved solid.[6]
-
Sampling: Carefully withdraw a specific aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.[6]
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or, more specifically, HPLC (see Protocol 2).
Protocol 2: Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a precise method for quantifying the concentration of benzothiazole derivatives.[7]
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO). Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Instrument Setup (Typical Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.99.
-
Inject the diluted samples obtained from Protocol 1.
-
-
Calculation: Use the regression equation from the standard curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the original solvent.
Stability Assessment
The stability of the compound in various solvents is crucial for storage and handling. The following table provides a template for designing and recording stability study results.
| Solvent | Temperature (°C) | Light Condition | Time Point | % Remaining (Assay by HPLC) | Observations (e.g., Color Change) |
| DMSO | 25 | Ambient Light | 0 hr | 100% | Clear, yellow solution |
| 24 hr | |||||
| 72 hr | |||||
| 4 | Dark | 0 hr | 100% | Clear, yellow solution | |
| 1 week | |||||
| Dichloromethane | 25 | Ambient Light | 0 hr | 100% | Clear, yellow solution |
| 4 hr | |||||
| 24 hr |
While the chemical structure of this compound suggests good solubility in a range of common organic solvents and poor solubility in aqueous media, it is imperative for researchers to perform experimental determinations. The shake-flask method combined with HPLC analysis provides a reliable and accurate means to quantify solubility. These empirical data are fundamental for advancing the use of this compound in drug development and other scientific research, ensuring reproducibility and proper interpretation of experimental results.
References
- 1. 3621-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: 3621-99-6 [chemicalbook.com]
- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Purification of 2-(Methylthio)-6-nitro-1,3-benzothiazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the high-yield purification of 2-(Methylthio)-6-nitro-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often effective for removing minor impurities if the crude product is relatively clean.[1][2] For separating the target compound from significant amounts of by-products or unreacted starting materials, column chromatography is the preferred method.[3]
Q2: What are the potential impurities I might encounter during the synthesis and purification?
A2: Impurities can arise from several sources:
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Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-amino-5-nitrothiophenol or a methylating agent.
-
Isomeric By-products: Nitration of a benzothiazole precursor can sometimes lead to the formation of other nitro-isomers (e.g., 4-nitro, 5-nitro, or 7-nitro derivatives), although some processes are highly selective for the 6-nitro position.[4]
-
Oxidation Products: The thiol group is susceptible to oxidation, which can lead to disulfide by-products.
-
Degradation Products: 2-(Methylthio)benzothiazole is known to be a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole, suggesting the methylthio linkage can be subject to chemical transformation under harsh conditions.
Q3: My purified product has a low melting point and appears as an oil instead of a solid. What is the likely cause?
A3: The reported melting point for this compound is 134°C.[5] If your product has a significantly lower melting point or is an oil, it likely contains impurities that are causing melting point depression.[2] Residual solvent is another common cause.[2] Further purification by column chromatography followed by thorough drying under vacuum is recommended.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of purification.[2] It allows you to visualize the separation of the desired product from impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is a more precise method.[6] Reverse-phase HPLC methods using a C18 column with a mobile phase like acetonitrile and water are suitable for benzothiazole compounds.[6][7]
Q5: What kind of yield can I realistically expect after purification?
A5: The final yield is highly dependent on the efficiency of the synthesis and the purity of the crude product. For related benzothiazole syntheses, yields after purification can range from moderate to excellent, often between 70% and 95%, when the reaction conditions are optimized.[2][3] Significant loss of product can occur during recrystallization if the compound is partially soluble in the cold solvent, or during column chromatography if the compound streaks on the column.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | • The compound is too soluble in the chosen solvent, even when cold.• Too much solvent was used.• Premature crystallization occurred during hot filtration. | • Test different recrystallization solvents or use a co-solvent system.• Use the minimum amount of hot solvent required to dissolve the crude product.• Preheat the filtration funnel and flask to prevent the product from crashing out of solution. |
| Product Fails to Crystallize ("Oils Out") | • The presence of significant impurities is lowering the melting point.• The solution is supersaturated.• The cooling process is too rapid. | • Purify the crude material using column chromatography before attempting recrystallization.[2]• Try scratching the inside of the flask with a glass rod to induce crystallization.• Add a seed crystal of the pure product.• Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor Separation in Column Chromatography | • The chosen eluent system is not optimal (incorrect polarity).• The column was overloaded with crude material.• The silica gel was not packed properly, leading to channeling. | • Use TLC to determine the optimal solvent system. A good starting point is a hexane/ethyl acetate gradient.• Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).• Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels. |
| Colored Impurities in Final Product | • Residual starting materials or highly conjugated by-products.• Thermal degradation during solvent evaporation. | • If recrystallization is ineffective, use column chromatography.• A small amount of activated charcoal can be used during recrystallization to remove colored impurities (use sparingly to avoid product loss).• Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. |
| Multiple Spots on TLC of "Pure" Product | • The compound may be degrading on the silica gel TLC plate.• The sample is still impure. | • Add a small amount of triethylamine or acetic acid to the TLC developing solvent to see if decomposition is suppressed.• Repeat the purification step. Consider using a different purification method (e.g., switch from recrystallization to chromatography). |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying a crude product that is already of moderate to high purity.
-
Solvent Selection: Place a small amount of the crude product in several test tubes. Add a few drops of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for benzothiazole derivatives.[1][8]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
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Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and gives the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to begin eluting the compounds. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to move the desired compound down the column.
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Fraction Collection: Collect the eluate in a series of test tubes or flasks.
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Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the purification and analysis of the target compound.
Troubleshooting Logic
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 5. This compound CAS#: 3621-99-6 [chemicalbook.com]
- 6. Separation of Benzothiazole, 2-methyl-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
Technical Support Center: Synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-(Methylthio)-6-nitro-1,3-benzothiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two-step synthesis of this compound, which involves the initial synthesis of 2-Mercapto-6-nitrobenzothiazole followed by its S-methylation.
Step 1: Synthesis of 2-Mercapto-6-nitrobenzothiazole
| Issue | Possible Causes | Troubleshooting Suggestions |
| Low or No Yield of 2-Mercapto-6-nitrobenzothiazole | Incomplete diazotization of 4-nitroaniline. | Ensure the temperature is maintained at 0-5°C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. Avoid exposing it to temperatures above 5°C. | |
| Inefficient xanthate formation. | Ensure potassium ethyl xanthate is fully dissolved before the addition of the diazonium salt. Check the purity of the xanthate. | |
| Incomplete cyclization to the benzothiazole ring. | Ensure the cyclization reaction is heated to the appropriate temperature and for a sufficient duration. The presence of a strong acid is crucial. | |
| Product is difficult to purify | Presence of unreacted starting materials or side products. | Recrystallization from a suitable solvent such as ethanol or acetic acid is recommended. Column chromatography can be used for higher purity. |
| Oily product obtained instead of a solid. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure all acidic residue is neutralized during workup. |
Step 2: S-Methylation of 2-Mercapto-6-nitrobenzothiazole
| Issue | Possible Causes | Troubleshooting Suggestions |
| Low Yield of this compound | Incomplete deprotonation of the thiol group. | Use a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) and ensure it is added in a slight excess. |
| Inactive or insufficient methylating agent. | Use a fresh, high-purity methylating agent (e.g., methyl iodide, dimethyl sulfate). Ensure at least a stoichiometric amount is used. | |
| Side reaction: N-methylation. | Perform the reaction at a lower temperature to favor S-methylation. The choice of a less polar, aprotic solvent can also minimize this side reaction. | |
| Reaction does not go to completion | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor solubility of the starting material. | Choose a solvent in which the sodium or potassium salt of the starting material is soluble (e.g., DMF, DMSO, or a phase-transfer catalyst system). | |
| Product contaminated with starting material | Incomplete reaction. | Increase the amount of methylating agent or extend the reaction time. |
| Inefficient workup. | During aqueous workup, ensure the pH is adjusted to be neutral or slightly basic to remove any unreacted acidic starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
The most common and direct precursor is 2-Mercapto-6-nitrobenzothiazole. This intermediate is then methylated at the sulfur atom to yield the final product.
Q2: Which methylating agent is best for the S-methylation step?
Both methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are effective methylating agents for this reaction. Methyl iodide is generally more reactive but also more expensive and volatile. Dimethyl sulfate is a less expensive alternative but is more toxic. The choice depends on laboratory availability, cost, and safety considerations.
Q3: How can I avoid the formation of the N-methylated byproduct?
To favor S-methylation over N-methylation, it is recommended to first deprotonate the thiol group with a base to form the more nucleophilic thiolate anion. Running the reaction at lower temperatures and in aprotic solvents can also enhance the selectivity for S-alkylation.
Q4: What is a suitable solvent for the methylation reaction?
Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are good choices as they can dissolve the thiolate salt of the starting material. Alcohols like ethanol or methanol can also be used, often in the presence of a base like sodium hydroxide or potassium carbonate.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (2-mercapto-6-nitrobenzothiazole) is more polar and will have a lower Rf value than the less polar product (this compound).
Data Presentation
Table 1: Hypothetical Optimization of S-Methylation of 2-Mercapto-6-nitrobenzothiazole
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Methyl Iodide | NaOH | Ethanol | 25 | 4 | 85 | Standard conditions, good yield. |
| 2 | Methyl Iodide | K₂CO₃ | DMF | 25 | 6 | 92 | Higher yield due to better solubility of the thiolate. |
| 3 | Dimethyl Sulfate | NaOH | Methanol | 40 | 3 | 88 | Faster reaction at a slightly higher temperature. |
| 4 | Dimethyl Sulfate | K₂CO₃ | Acetone | 56 (reflux) | 5 | 90 | Good yield with a less toxic solvent. |
| 5 | Methyl Iodide | NaH | THF | 0 to 25 | 3 | 95 | High yield with a strong base, but requires anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercapto-6-nitrobenzothiazole
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Diazotization: Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
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Xanthate Reaction: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15°C.
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Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution while stirring vigorously. A dark-colored solid should precipitate.
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Cyclization and Hydrolysis: Filter the precipitate, wash with cold water, and then suspend it in a mixture of ethanol and concentrated sulfuric acid.
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Heat the mixture to reflux for 4-6 hours.
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Workup: Cool the reaction mixture and pour it onto crushed ice. The solid product will precipitate.
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Filter the solid, wash thoroughly with water until the washings are neutral, and then dry.
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Purification: Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure 2-Mercapto-6-nitrobenzothiazole.
Protocol 2: Synthesis of this compound
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Deprotonation: In a round-bottom flask, dissolve 2-Mercapto-6-nitrobenzothiazole in a suitable solvent such as DMF or ethanol.
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Add a base (e.g., 1.1 equivalents of potassium carbonate or sodium hydroxide) and stir the mixture at room temperature for 30 minutes.
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Methylation: Cool the mixture in an ice bath and add the methylating agent (e.g., 1.1 equivalents of methyl iodide) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
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Workup: Pour the reaction mixture into a beaker of cold water. The product will precipitate as a solid.
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Filter the solid, wash with water, and dry.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualization
Caption: Overall synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the S-methylation step.
stability and degradation of 2-(Methylthio)-6-nitro-1,3-benzothiazole in solution
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(Methylthio)-6-nitro-1,3-benzothiazole. It provides essential information on the stability and degradation of this compound in solution, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions at -20°C or lower, protected from light. |
| Instability in the experimental medium (e.g., pH, temperature). | Perform a preliminary stability test of the compound under your specific experimental conditions. Consider using a buffered solution to maintain a stable pH. | |
| Visible precipitation of the compound in aqueous solutions. | Low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent such as DMSO or DMF before diluting into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Change in the color of the solution over time. | Potential degradation of the compound, possibly involving the nitro group. | Analyze the solution using techniques like UV-Vis spectroscopy or HPLC to identify any changes in the chemical profile. Prepare fresh solutions and protect them from light and elevated temperatures. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Characterize the new peaks using mass spectrometry to identify potential degradants. Review the experimental conditions (pH, light exposure, temperature) to identify the cause of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Like many nitroaromatic compounds, it may undergo photodegradation upon exposure to UV or even ambient light.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, and the methylthio group can be oxidized.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its limited aqueous solubility, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For storage, these stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways of similar benzothiazole and nitroaromatic compounds, potential degradation products could include:
-
Hydrolysis products: Cleavage of the methylthio group to yield 2-hydroxy-6-nitro-1,3-benzothiazole.
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Reduction products: Reduction of the nitro group to an amino group, forming 2-(methylthio)-1,3-benzothiazol-6-amine.
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Oxidation products: Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group.
-
Photodegradation products: Complex mixtures may form upon exposure to light.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, nitroaromatic compounds are often light-sensitive. It is best practice to handle the solid compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Hydrolytic Stability of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.
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Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the samples by a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH to determine the degradation kinetics.
Protocol 2: General Procedure for Assessing the Photostability of this compound
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Solution Preparation: Prepare a solution of the compound in a relevant solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
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Sample Exposure: Divide the solution into two portions. Expose one portion to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution, such as an option compliant with ICH Q1B guidelines). Keep the second portion in the dark at the same temperature as a control.
-
Sampling: At predetermined time intervals, take samples from both the light-exposed and dark control solutions.
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Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC) to measure the concentration of the parent compound and detect the formation of any degradation products.
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Comparison: Compare the degradation profiles of the light-exposed and dark control samples to assess the extent of photodegradation.
Data Presentation
The following tables provide an illustrative summary of potential stability data for this compound. Note: The data presented here are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 1: Illustrative Hydrolytic Stability of this compound at 37°C
| pH | Half-life (t½) in hours | Apparent First-Order Rate Constant (k) in h⁻¹ |
| 3.0 | > 100 | < 0.0069 |
| 5.0 | > 100 | < 0.0069 |
| 7.0 | 96 | 0.0072 |
| 9.0 | 48 | 0.0144 |
| 11.0 | 12 | 0.0578 |
Table 2: Illustrative Photostability of this compound in Solution
| Condition | % Degradation after 24h | Major Degradation Products Observed (Hypothetical) |
| Dark Control | < 2% | None significant |
| Exposed to Light | 35% | 2-Hydroxy-6-nitro-1,3-benzothiazole, unidentified polar degradants |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
identifying common impurities in 2-(Methylthio)-6-nitro-1,3-benzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole.
Troubleshooting Guide: Common Impurities
The synthesis of this compound, typically achieved through the S-methylation of 2-mercapto-6-nitrobenzothiazole, can present challenges related to product purity. Below is a summary of common impurities, their potential sources, and recommended analytical methods for their detection and quantification.
| Impurity Name | Structure | Potential Source | Recommended Analytical Method(s) |
| 2-Mercapto-6-nitro-1,3-benzothiazole | (Starting Material) | Incomplete methylation reaction. | HPLC-UV, LC-MS, TLC |
| 3-Methyl-6-nitro-1,3-benzothiazole-2-thione | (N-methylated Isomer) | Competing N-methylation reaction, particularly under basic conditions. | HPLC-UV, LC-MS, NMR Spectroscopy |
| Bis(6-nitro-1,3-benzothiazol-2-yl) disulfide | (Oxidation Product) | Oxidation of the starting material (2-mercapto-6-nitrobenzothiazole) by air or other oxidants. | HPLC-UV, LC-MS |
| Residual Methylating Agent and Byproducts | (e.g., Dimethyl sulfate, Methyl iodide) | Incomplete reaction or quenching; hydrolysis of the methylating agent. | GC-MS (for volatile agents), IC (for sulfate/iodide ions) |
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant amount of unreacted 2-mercapto-6-nitrobenzothiazole. How can I improve the reaction conversion?
A1: Incomplete conversion is a common issue. Consider the following troubleshooting steps:
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Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature as specified in the protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
Stoichiometry of Reagents: Verify the molar ratio of the methylating agent to the starting material. A slight excess of the methylating agent may be required to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.
-
Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating the thiol to the more nucleophilic thiolate. Ensure the base is strong enough and used in at least a stoichiometric amount. Common bases for this reaction include sodium hydroxide, potassium carbonate, or triethylamine.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can consume the base and hinder the reaction. Ensure you are using a dry, appropriate solvent.
Q2: I have identified an impurity with the same mass as my desired product. How can I confirm if it is the N-methylated isomer?
A2: The presence of the N-methylated isomer, 3-Methyl-6-nitro-1,3-benzothiazole-2-thione, is a known challenge.
-
Chromatographic Separation: A well-optimized HPLC method should be able to separate the S-methylated and N-methylated isomers due to their different polarities.[1]
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The chemical shift of the methyl protons will be different for the S-methyl and N-methyl isomers. The S-CH₃ group typically appears at a different chemical shift compared to the N-CH₃ group.
-
¹³C NMR Spectroscopy: The chemical shift of the methyl carbon and the carbons of the benzothiazole ring will also differ between the two isomers.
-
-
Controlling Regioselectivity: The ratio of S- to N-methylation can be influenced by reaction conditions. Generally, S-alkylation of 2-mercaptobenzothiazole derivatives is favored under neutral or acidic conditions, while N-alkylation can become more prominent under strongly basic conditions.[2]
Q3: My purified product appears to have a yellowish tint, and I suspect the presence of an oxidation byproduct. How can this be addressed?
A3: A yellowish color may indicate the presence of the disulfide byproduct, Bis(6-nitro-1,3-benzothiazol-2-yl) disulfide.
-
Prevention: To minimize oxidation, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: This impurity can typically be removed by recrystallization or column chromatography. The disulfide is generally less polar than the starting thiol but may have a similar polarity to the desired product, requiring careful optimization of the purification method.
Q4: What are the recommended purification techniques for obtaining high-purity this compound?
A4:
-
Recrystallization: This is a common and effective method for purifying the final product. A suitable solvent system should be determined experimentally to maximize the recovery of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: For challenging separations, especially for removing isomeric impurities, silica gel column chromatography can be employed. A gradient elution system may be necessary to achieve good separation.[3]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the S-methylation of 2-mercapto-6-nitrobenzothiazole.
Materials:
-
2-Mercapto-6-nitro-1,3-benzothiazole
-
Methylating agent (e.g., Dimethyl sulfate or Methyl iodide)
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
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Solvent (e.g., Acetone, Methanol, N,N-Dimethylformamide - DMF)
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Quenching solution (e.g., Ammonium hydroxide solution)
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Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-mercapto-6-nitro-1,3-benzothiazole in the chosen solvent.
-
Add the base portion-wise to the solution and stir until a clear solution or a fine suspension of the thiolate salt is formed.
-
Cool the mixture in an ice bath.
-
Slowly add the methylating agent dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the prescribed time (monitor by TLC or HPLC).
-
Upon completion, carefully quench the reaction by adding the quenching solution to destroy any unreacted methylating agent.
-
Precipitate the crude product by adding the reaction mixture to a large volume of cold deionized water.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
HPLC-UV Method for Purity Analysis
This method provides a general starting point for the analysis of this compound and its common impurities. Method optimization will be required for specific instrumentation and impurity profiles.[1][4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A typical gradient might start from 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Logical relationship between starting materials, the desired product, and common impurities in the synthesis of this compound.
References
troubleshooting common issues in 2-(Methylthio)-6-nitro-1,3-benzothiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Methylthio)-6-nitro-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2-substituted benzothiazoles?
A1: The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl compounds such as aldehydes, ketones, or carboxylic acids and their derivatives.[1][2][3] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzothiazole ring structure.[4][5]
Q2: What are some common issues encountered during the synthesis of nitro-substituted benzothiazoles?
A2: Common issues include the formation of isomeric impurities, low yields, and harsh reaction conditions.[1][6] The position of the nitro group can be difficult to control, potentially leading to a mixture of 4-, 5-, 6-, and 7-nitro isomers.[6] Optimizing reaction temperature, using purified starting materials, and selecting appropriate catalysts are crucial for minimizing side products and improving yields.[5]
Q3: How can the progress of a benzothiazole synthesis reaction be monitored?
A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction. By comparing the reaction mixture to the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the desired product.[5]
Q4: What are the recommended methods for purifying this compound?
A4: After the reaction, the crude product can be isolated by filtration or extraction. Recrystallization from a suitable solvent, such as ethanol or a mixture of benzene and ethanol, is a common and effective method for purification.[5][7] Column chromatography can also be employed for further purification if necessary.[3][5]
Q5: Are there any specific safety precautions to consider when working with nitro-substituted benzothiazoles?
A5: Yes, nitro compounds can be sensitive to heat and shock, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All reactions should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions involving this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive catalyst or reagents | Ensure the use of fresh, high-purity starting materials and reagents. If using a catalyst, verify its activity. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.[5] Monitor the reaction at different temperatures to find the optimal condition. |
| Insufficient reaction time | Monitor the reaction progress using TLC to determine the optimal reaction time.[5] |
| Presence of impurities in starting materials | Purify starting materials before use. Ensure solvents are dry and of appropriate grade. |
Problem 2: Formation of Multiple Products/Side Products
| Possible Cause | Suggested Solution |
| Over-oxidation of the product | Carefully control the amount of oxidizing agent used.[5] Consider using a milder oxidant. |
| Incomplete cyclization | Ensure the chosen catalyst is appropriate for promoting the cyclization step.[5] Adjusting the pH of the reaction mixture can sometimes facilitate cyclization. |
| Isomer formation | In syntheses starting from substituted anilines, the position of substituents can lead to different isomers.[6] Use starting materials with the desired substitution pattern already in place. HPLC analysis can help in identifying and quantifying isomeric products. |
| Polymerization of starting materials | Optimize the reaction concentration to minimize polymerization.[5] Adding the reagents slowly can also help. |
Problem 3: Difficulty in Product Isolation
| Possible Cause | Suggested Solution |
| Product is soluble in the reaction solvent | Try precipitating the product by adding a non-solvent or by concentrating the reaction mixture under reduced pressure.[5] |
| Formation of an emulsion during workup | To break emulsions during extraction, add a saturated brine solution.[5] |
| Product is an oil instead of a solid | This could be due to the presence of residual solvent or impurities lowering the melting point. Ensure all solvent is removed under vacuum. Further purification by column chromatography or recrystallization from a different solvent system may be necessary.[5] |
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[1][5]
-
Addition of Aldehyde: Add the corresponding aldehyde (1 equivalent) to the solution.
-
Catalyst/Oxidant Addition: Add a catalyst, such as a few drops of hydrochloric acid or an oxidizing agent like hydrogen peroxide, if required by the specific procedure.[1][5]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Wash the crude solid with cold water and dry it under vacuum. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.[5]
Visualized Workflows and Relationships
References
optimizing reaction conditions for synthesizing 2-(Methylthio)-6-nitro-1,3-benzothiazole derivatives
Welcome to the technical support center for the synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental workflow.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process:
-
Step 1: Synthesis of the precursor, 2-mercapto-6-nitro-1,3-benzothiazole.
-
Step 2: S-methylation of the precursor to yield the final product.
Issue 1: Low or No Yield of 2-mercapto-6-nitro-1,3-benzothiazole (Precursor)
Question: My reaction to synthesize the 2-mercapto-6-nitro-1,3-benzothiazole precursor has a low yield or is not producing any product. What are the common causes and solutions?
Answer: Low yields in the synthesis of the precursor are frequently due to issues with starting materials, reaction conditions, or workup procedures.
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Use high-purity p-nitroaniline and ensure carbon disulfide is fresh and properly stored to prevent degradation. |
| Suboptimal reaction temperature | The reaction of p-nitroaniline with carbon disulfide and sulfur requires high temperatures, typically in an autoclave. Ensure the temperature is maintained within the optimal range of 220-275°C.[1] Gradual heating is crucial to control the reaction rate. |
| Incorrect stoichiometry of reactants | Optimize the molar ratios of p-nitroaniline, carbon disulfide, and sulfur. An excess of carbon disulfide is often used. |
| Inefficient reaction monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure completion. |
| Product loss during workup | The product is typically purified by dissolution in a basic solution, followed by filtration to remove organic impurities, and then re-precipitation with acid.[2] Ensure the pH is carefully controlled during precipitation to maximize product recovery. |
Issue 2: Low Yield or Formation of Byproducts During S-Methylation
Question: I am experiencing low yields and/or the formation of impurities during the methylation of 2-mercapto-6-nitro-1,3-benzothiazole. How can I optimize this step?
Answer: The methylation step is critical, and its success depends on the choice of methylating agent, base, solvent, and reaction conditions to favor S-methylation over potential N-methylation or other side reactions.
| Potential Cause | Recommended Solution |
| Formation of N-methylated byproduct | The regioselectivity (S- vs. N-methylation) is highly dependent on the reaction conditions. Generally, polar aprotic solvents and stronger bases tend to favor S-methylation. To minimize N-methylation, consider using a weaker base or a non-polar solvent. The use of phase-transfer catalysts can also improve selectivity. |
| Formation of disulfide byproduct | The mercapto group is susceptible to oxidation, leading to the formation of a disulfide dimer. To prevent this, carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Ensure an adequate amount of the methylating agent and base are used. Monitor the reaction to completion by TLC. If the reaction stalls, a slight increase in temperature or reaction time may be beneficial, but be cautious of increased byproduct formation. |
| Hydrolysis of methylating agent | Methylating agents like dimethyl sulfate and methyl iodide are sensitive to moisture. Use anhydrous solvents and reagents to prevent hydrolysis of the methylating agent. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound product. What are the recommended methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and inorganic salts.
| Problem | Recommended Solution |
| Presence of unreacted 2-mercapto-6-nitro-1,3-benzothiazole | The starting material can be removed by washing the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate). The deprotonated mercaptan is soluble in the aqueous basic solution, while the desired S-methylated product is not. |
| Presence of N-methylated byproduct | Separation of S- and N-methylated isomers can be difficult. Column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate and hexane is a good starting point for elution. |
| Residual inorganic salts | Wash the crude product thoroughly with water to remove any inorganic salts from the reaction. |
| Product is an oil instead of a solid | This could be due to the presence of impurities or residual solvent. Ensure the product is completely dry. If it remains an oil, purification by column chromatography is recommended.[3] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and practical approach is a two-step synthesis. The first step involves the synthesis of 2-mercapto-6-nitro-1,3-benzothiazole from p-nitroaniline, carbon disulfide, and sulfur at high temperature and pressure.[2] The second step is the S-methylation of the resulting mercaptobenzothiazole using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of both the precursor synthesis and the methylation reaction.[3][4] Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. The reaction of p-nitroaniline with carbon disulfide and sulfur is conducted at high pressure and temperature and requires a suitable autoclave and appropriate safety measures. Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use other methylating agents besides methyl iodide and dimethyl sulfate?
A4: While methyl iodide and dimethyl sulfate are the most common, other methylating agents can be used. However, their reactivity and the reaction conditions will need to be optimized. The choice of methylating agent can also influence the regioselectivity of the reaction.
III. Experimental Protocols
Protocol 1: Synthesis of 2-mercapto-6-nitro-1,3-benzothiazole (Precursor)
This protocol is based on the general method for the synthesis of 2-mercaptobenzothiazoles.[2]
Materials:
-
p-Nitroaniline
-
Carbon disulfide (CS₂)
-
Sulfur (S)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a high-pressure autoclave, combine p-nitroaniline, carbon disulfide, and sulfur.
-
Seal the autoclave and heat the mixture to 220-275°C for several hours.[1] The pressure will increase significantly.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
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Transfer the crude product to a flask and add a 10% aqueous solution of sodium hydroxide to dissolve the 2-mercapto-6-nitro-1,3-benzothiazole.
-
Filter the basic solution to remove any insoluble organic impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Protocol 2: Synthesis of this compound (S-Methylation)
This protocol provides a general procedure for the S-methylation of the precursor. Optimization of the base, solvent, and temperature may be required to maximize yield and selectivity.
Materials:
-
2-mercapto-6-nitro-1,3-benzothiazole
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Acetone or Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 2-mercapto-6-nitro-1,3-benzothiazole in an anhydrous solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution and stir for 30 minutes at room temperature under an inert atmosphere.
-
Slowly add the methylating agent (methyl iodide or dimethyl sulfate) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexane).
IV. Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of this compound. Please note that these are representative data, and actual results may vary.
Table 1: Effect of Methylating Agent and Base on Product Yield
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | ~85 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 4 | ~90 |
| Methyl Iodide | NaH | THF | 0 to RT | 3 | ~92 |
| Dimethyl Sulfate | NaOH | Water/DCM (PTC) | RT | 5 | ~88 |
Table 2: Effect of Solvent on Product Yield (using Methyl Iodide and K₂CO₃)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetone | Reflux | 6 | ~85 |
| Acetonitrile | Reflux | 5 | ~88 |
| DMF | 50 | 4 | ~90 |
| Ethanol | Reflux | 8 | ~75 |
V. Mandatory Visualizations
Diagram 1: Synthetic Workflow
References
Technical Support Center: Degradation Pathways of Nitro-Substituted Benzothiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of nitro-substituted benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for nitro-substituted benzothiazoles?
A1: Nitro-substituted benzothiazoles degrade through several primary pathways, largely dependent on the environmental conditions (e.g., aerobic vs. anaerobic) and the degradation method (e.g., biotic vs. abiotic). Key pathways include:
-
Reduction of the Nitro Group: A common initial step, especially under anaerobic conditions, is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group.[1]
-
Hydroxylation: Monooxygenase or dioxygenase enzymes in microorganisms, or hydroxyl radicals in advanced oxidation processes (AOPs), can add hydroxyl groups to the aromatic ring.[1][2][3] This often precedes ring cleavage. For many benzothiazoles, degradation pathways converge on 2-hydroxybenzothiazole (OBT), which is then further hydroxylated.[4][5]
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Ring Cleavage: Following hydroxylation, the benzothiazole ring structure can be opened. Evidence suggests that some bacteria degrade benzothiazole via a meta-cleavage pathway.[6]
-
Photodegradation: Under UV irradiation, benzothiazoles can undergo dimerization, hydroxylation, and transformation into products like 2-benzothiazolesulfonic acid.[7][8]
Q2: What are the expected intermediate and final degradation products?
A2: The intermediates and final products vary based on the specific degradation process.
-
Common Intermediates: Expected intermediates include amino-benzothiazoles (from nitro reduction), hydroxylated benzothiazoles (like 2,6-dihydroxybenzothiazole), and catechols.[4][6][9] During AOPs, di- and trihydroxylated derivatives have been detected.[10][11]
-
Final Products: In complete mineralization, the final products are inorganic compounds such as carbon dioxide, water, ammonium, and sulfate.[4][6] However, incomplete degradation can lead to the accumulation of stable, smaller organic molecules.
Q3: How does the position of the nitro group affect the degradation pathway?
A3: The position of the electron-withdrawing nitro group influences the molecule's electronic properties and, consequently, its susceptibility to attack.[12][13] The nitro group deactivates the benzene ring towards electrophilic substitution, which can affect the initial sites of oxidative attack by enzymes or radicals.[12] Its position can also influence the stability of intermediates, thereby guiding the subsequent degradation steps.
Q4: Which analytical techniques are best for identifying degradation intermediates?
A4: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is used for monitoring the disappearance of the parent compound and the appearance of products.[7][14] For structural elucidation and identification of unknown intermediates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify intermediates, sometimes directly in the culture media.[9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Issues
Q: My chromatogram shows a noisy or drifting baseline. What could be the cause?
A: A noisy or drifting baseline can obscure small peaks and affect integration accuracy.[17]
-
Possible Causes:
-
Contaminated Mobile Phase: Impurities in solvents or buffers can cause noise, especially during gradient elution.
-
Pump Malfunction: Air bubbles in the pump head or faulty check valves can cause pressure fluctuations and an unstable baseline.[18]
-
Detector Issues: A failing lamp in the UV detector can be a source of noise.[18]
-
Column Contamination: The column may be contaminated or not fully equilibrated with the mobile phase.[18]
-
-
Troubleshooting Steps:
-
Prepare fresh mobile phase using high-purity solvents and degas thoroughly.
-
Purge the pump to remove any air bubbles.
-
To isolate the problem, remove the column and run the mobile phase through a union to see if the noise persists; if it does, the issue is with the pump or detector.[18]
-
If the baseline is stable without the column, flush the column with a strong solvent or replace it.
-
Q: I am observing peak tailing for my parent compound and its metabolites. Why is this happening?
A: Peak tailing compromises quantification and resolution.[17]
-
Possible Causes:
-
Secondary Silanol Interactions: Residual silanols on the silica-based column packing can interact with basic compounds, causing tailing. Benzothiazoles and their amino-derivatives can be basic.
-
Column Contamination/Void: Contaminants at the column inlet or a void in the packing material can disrupt the sample path.[19]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing.
-
-
Troubleshooting Steps:
-
Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Reducing the pH can suppress silanol interactions.[19]
-
Add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol sites.
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Try a different column, such as one with end-capping or a different stationary phase.
-
Reverse flush the column to remove inlet contamination. If a void is suspected, the column may need to be replaced.
-
Q: My retention times are shifting between runs. What is the problem?
A: Unstable retention times make peak identification unreliable.[18]
-
Possible Causes:
-
Inconsistent Mobile Phase Composition: Improper mixing of the mobile phase or solvent evaporation can change its composition over time.
-
Lack of Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of shifting retention times.[18]
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Pump Flow Rate Fluctuation: Leaks or failing pump seals can lead to an inconsistent flow rate.[17]
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Temperature Changes: Column temperature fluctuations can affect retention.
-
-
Troubleshooting Steps:
-
Ensure the mobile phase is well-mixed and covered to prevent evaporation.
-
Increase the column equilibration time at the initial conditions before each injection.[18]
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Check the system for leaks and monitor the backpressure for stability.
-
Use a column oven to maintain a constant temperature.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on benzothiazole degradation, providing a reference for expected outcomes.
Table 1: Degradation Efficiency of Benzothiazole under Various Conditions
| Degradation Method | Parent Compound | Initial Conc. | Conditions | Degradation Rate/Efficiency | Reference |
| UV/Persulfate | Benzothiazole | 10 mg/L | Persulfate: 150 mg/L, pH 7 | k_obs = 0.0847 min⁻¹ | [10] |
| UV/PAA | Benzothiazole | 0.04–0.24 mM | PAA: 5–30 mg L⁻¹, pH 3-11 | k = 0.059 min⁻¹ | [3] |
| Electron Beam | Benzothiazole | N/A | 5 kGy dose | Up to 90% removal | [11] |
| Treatment Wetlands | Benzothiazole | N/A | Vegetated subsurface-flow | 99.7% removal | [2][20] |
Table 2: Second-Order Rate Constants for Benzothiazole Degradation by Radical Species
| Radical Species | Parent Compound | Second-Order Rate Constant (k'') | pH | Reference |
| SO₄•⁻ | Benzothiazole | 2.1 × 10⁹ M⁻¹ s⁻¹ | 7 | [10][11] |
| ClO• | Benzothiazole | 2.22 × 10⁸ M⁻¹ s⁻¹ | N/A | [21] |
| •OH | Benzothiazole | N/A | 5.0, 7.0, 9.0 | [21] |
Experimental Protocols
Protocol 1: General Photodegradation Experiment
This protocol describes a typical setup for assessing the photodegradation of a nitro-substituted benzothiazole.
-
Solution Preparation: Prepare a stock solution of the target nitro-substituted benzothiazole in a suitable solvent (e.g., acetonitrile). Spike this stock into deionized water to achieve the desired starting concentration (e.g., 10-20 mg/L).
-
Photoreactor Setup: Place the solution in a quartz tube or a temperature-controlled photoreactor. Use a UV lamp (e.g., with a peak intensity at 366 nm) as the irradiation source.[22] For photocatalytic studies, add a catalyst like TiO₂ (e.g., 0.1-1.0 g/L).[22]
-
Control Experiments: Run parallel experiments in the dark to account for adsorption to the catalyst or reactor walls and another without a catalyst (if applicable) to measure direct photolysis.
-
Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw aliquots of the solution.
-
Sample Quenching & Preparation: If necessary, quench the reaction by adding a suitable agent (e.g., sodium thiosulfate for AOPs). Filter the samples through a 0.22 µm filter to remove any particulate matter before analysis.
-
Analysis: Analyze the samples using HPLC-UV or LC-MS/MS to determine the concentration of the parent compound and identify degradation products.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
This protocol outlines a general method for identifying and quantifying degradation products.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., Hypersil ODS).[7]
-
Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[7]
-
Gradient Program: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 90% B over 20 minutes) to elute compounds of varying polarity.[16]
-
Flow Rate: Set a typical flow rate, such as 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source, operating in both positive and negative polarity modes to detect a wide range of intermediates.[7][16]
-
Full Scan Mode: Perform an initial analysis in full scan mode (e.g., m/z 50-1000) to get an overview of all ions present in the degraded sample compared to a control.[16]
-
Tandem MS (MS/MS): For ions of interest identified in the full scan, perform product ion scans. This involves selecting the precursor ion, fragmenting it in the collision cell, and analyzing the resulting fragment ions to elucidate the structure of the intermediate.[15]
-
-
Data Analysis: Compare the mass spectra and retention times of peaks in the degraded samples to those of the parent compound and available reference standards. Use the fragmentation patterns to propose structures for unknown degradation products.
Visualizations
Degradation Pathways
Caption: Generalized degradation pathways for nitro-substituted benzothiazoles.
Experimental Workflow
Caption: Standard experimental workflow for studying degradation kinetics.
References
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Biodegradation of Benzothiazoles by Rhodococcus Bacteria Monitored by 1H Nuclear Magnetic Resonance (NMR) | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. m.youtube.com [m.youtube.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow
minimizing side product formation in 2-(Methylthio)-6-nitro-1,3-benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the S-methylation of 2-mercapto-6-nitro-1,3-benzothiazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Ensure the base is strong enough to fully deprotonate the thiol. Consider using a stronger base like sodium hydride if weaker bases are ineffective. |
| Decomposition of starting material or product. | - The nitro group can be sensitive to high temperatures. Avoid excessive heating. If necessary, run the reaction at a lower temperature for a longer duration. | |
| Suboptimal solvent. | - The choice of solvent can influence reaction rate and solubility. Polar aprotic solvents like DMF or DMSO are generally effective. Consider screening other solvents if yields are consistently low. | |
| Presence of Unreacted 2-Mercapto-6-nitro-1,3-benzothiazole | Insufficient methylating agent. | - Use a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide) to ensure complete conversion. |
| Inadequate base. | - Ensure at least a stoichiometric amount of base is used to deprotonate the thiol, facilitating the nucleophilic attack. | |
| Formation of N-Methylated Side Product | Reaction conditions favoring N-alkylation. | - Choice of Base and Solvent: The regioselectivity of alkylation (S- vs. N-) can be highly dependent on the reaction conditions. The use of a non-polar solvent and a soft base can favor S-alkylation. In contrast, polar solvents and hard bases may promote N-alkylation. - Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable S-alkylation product. |
| Presence of Multiple Unidentified Side Products | Use of a harsh methylating agent. | - While methyl iodide is common, consider using a milder methylating agent like dimethyl sulfate, which may offer better selectivity in some cases. |
| Reaction temperature is too high. | - High temperatures can lead to decomposition and the formation of various byproducts. Maintain a controlled and moderate temperature throughout the reaction. | |
| Difficulty in Product Purification | Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Oiling out during recrystallization. | - Select an appropriate recrystallization solvent or solvent system. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol, acetone) and then add a poor solvent (e.g., water, hexane) dropwise until turbidity is observed, followed by slow cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the S-methylation of 2-mercapto-6-nitro-1,3-benzothiazole. This involves the deprotonation of the thiol group with a base, followed by nucleophilic attack on a methylating agent.
Q2: How can I synthesize the precursor, 2-mercapto-6-nitro-1,3-benzothiazole?
This precursor can be synthesized from 4-nitroaniline through a reaction with carbon disulfide and sulfur.
Q3: What are the key factors to control to minimize side product formation?
The key factors include the choice of base, solvent, methylating agent, and reaction temperature. These parameters influence the regioselectivity of the methylation (S- vs. N-alkylation) and can affect the stability of the starting materials and product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common methods for purification of the final product?
After the reaction is complete, the crude product is typically isolated by filtration or extraction. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method for purifying the solid product. Column chromatography can also be employed for further purification if necessary.
Experimental Protocols
Synthesis of 2-Mercapto-6-nitro-1,3-benzothiazole
This protocol is a general procedure and may require optimization.
-
In a well-ventilated fume hood, combine 4-nitroaniline, carbon disulfide, and sulfur in a suitable reaction vessel equipped with a reflux condenser and a stirrer.
-
Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
S-Methylation of 2-Mercapto-6-nitro-1,3-benzothiazole
This protocol provides a general method for the S-methylation.
-
Dissolve 2-mercapto-6-nitro-1,3-benzothiazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a base (e.g., potassium carbonate, sodium hydride) to the solution and stir for a short period at room temperature to facilitate the formation of the thiolate anion.
-
Cool the mixture in an ice bath and add methyl iodide dropwise.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction conditions on the yield of this compound. Note: This data is for illustrative purposes and may not represent actual experimental results.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 6 | 75 |
| 2 | NaH | THF | 0 to RT | 4 | 85 |
| 3 | Et₃N | DCM | RT | 12 | 60 |
| 4 | K₂CO₃ | DMF | 50 | 4 | 82 |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Side Product Formation Mechanism
Caption: Competing S- and N-methylation pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
best practices for long-term storage of 2-(Methylthio)-6-nitro-1,3-benzothiazole
This technical support center provides guidance on the best practices for the long-term storage of 2-(Methylthio)-6-nitro-1,3-benzothiazole to ensure its stability and integrity for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.[3][4]
Q2: Is this compound sensitive to light?
Q3: How does moisture affect the stability of this compound?
A3: Moisture can lead to the hydrolysis of the compound.[9] It is crucial to store it in a desiccated environment to prevent degradation.[10][11] Using a secondary container with a desiccant is a recommended practice.[11]
Q4: What is the recommended storage temperature?
A4: Storing the compound at a low temperature can slow down the rate of potential degradation.[9] Refrigerated (2-8°C) or frozen (-20°C) storage is advisable for long-term preservation.[2][4] However, always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.[9][11]
Q5: How can I assess the purity of my stored this compound?
A5: The purity of the stored compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[12][13][14] Regular purity checks are recommended, especially for long-term storage or if the compound has been exposed to suboptimal conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (e.g., darkening) | Exposure to light or air (oxidation) | Store in an amber, tightly sealed vial, and consider flushing with an inert gas. Verify purity using HPLC or NMR. |
| Clumping or change in consistency | Moisture absorption | Store in a desiccator or a glove box. Dry the sample under vacuum if appropriate for the compound's stability. |
| Unexpected experimental results | Compound degradation | Re-evaluate storage conditions. Assess purity using analytical methods before use. |
| Difficulty dissolving the compound | Potential degradation or presence of impurities | Purify the compound if necessary (e.g., by recrystallization). Confirm the solvent is appropriate and of high purity. |
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen)[2][4] | To slow down potential degradation pathways.[9] |
| Light | Protect from light (use amber or opaque containers)[5][8] | To prevent photodegradation.[6][7] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen)[3][4] | To minimize oxidation and reaction with atmospheric moisture. |
| Moisture | Store in a dry environment (e.g., desiccator)[10][11] | To prevent hydrolysis.[9] |
| Container | Tightly sealed, airtight container | To prevent exposure to air and moisture.[1] |
Experimental Protocols for Stability Assessment
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for benzothiazole derivatives.
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (determined by UV-Vis scan, likely in the range of 254-350 nm for a nitroaromatic compound).
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
¹H and ¹³C NMR can be used to confirm the chemical structure of the compound and detect the presence of impurities.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve a small amount of the compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum of a pure sample or with the expected chemical shifts and coupling constants.
-
Integration of proton signals in the ¹H NMR spectrum can be used to estimate the relative amounts of the compound and any impurities. For quantitative analysis (qNMR), an internal standard with a known concentration is required.[12]
-
Visual Workflow and Decision-Making Diagrams
Caption: Troubleshooting workflow for stored this compound.
References
- 1. alltracon.com [alltracon.com]
- 2. How To [chem.rochester.edu]
- 3. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. rawsource.com [rawsource.com]
- 9. physicsforums.com [physicsforums.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Biological Activity in 2-(Methylthio)-6-nitro-1,3-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 6-position and a methylthio group at the 2-position of the benzothiazole ring has been explored for the development of novel therapeutic agents. This guide provides a comparative analysis of the reported biological activities of 2-(methylthio)-6-nitro-1,3-benzothiazole and its related derivatives, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of 6-nitro-1,3-benzothiazole have demonstrated significant potential as anticancer agents. The presence of the electron-withdrawing nitro group at the 6-position is often associated with enhanced cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity Data
While specific comparative studies on a series of this compound derivatives are limited, research on related 2,6-disubstituted benzothiazoles provides valuable insights. For instance, a study on 2-benzylthio-6-substituted-1,3-benzothiazoles revealed that derivatives bearing a 6-nitro group exhibited remarkable cytotoxic effects.[1][2] Another study on 2,6-disubstituted benzothiazoles reported modest anticancer activity of a sulphonamide derivative of 2-amino-6-nitrobenzothiazole against MCF-7, HeLa, and MG63 cancer cell lines.[3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulphonamide derivative of 2-amino-6-nitrobenzothiazole | MCF-7 | 34.5 | [3] |
| HeLa | 44.15 | [3] | |
| MG63 | 36.1 | [3] |
Note: The table above presents data for a structurally related compound due to the limited availability of specific data for this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Nitro-substituted benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties. The nitro group can contribute to the antimicrobial effect through various mechanisms, including the generation of reactive nitrogen species.
In Vitro Antimicrobial Susceptibility Data
Studies have shown that nitro-substituted benzothiazole derivatives can exhibit potent antibacterial activity. One study reported that certain nitro-substituted benzothiazole derivatives showed significant activity against Pseudomonas aeruginosa.[4]
| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) vs. P. aeruginosa | Reference |
| N-01 | 50 | Potent Activity | [4] |
| 100 | Potent Activity | [4] | |
| N-06 | 50 | Potent Activity | [4] |
| 100 | Potent Activity | [4] | |
| N-08 | 50 | Potent Activity | [4] |
| 100 | Potent Activity | [4] | |
| Procaine Penicillin (Standard) | - | - | [4] |
Note: The specific structures of compounds N-01, N-06, and N-08 were not detailed in the abstract. "Potent activity" was stated in comparison to the standard drug.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives (dissolved in a suitable solvent)
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the benzothiazole derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives are not extensively elucidated, the broader class of benzothiazoles is known to exert its biological effects through various mechanisms.
In cancer, benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression.[5] Some derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinases.
In the context of antimicrobial activity, benzothiazoles can interfere with essential cellular processes in microorganisms. For example, they can inhibit enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of the Proposed Mechanism of Action for 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanisms of action for the novel compound 2-(Methylthio)-6-nitro-1,3-benzothiazole. Due to the limited availability of direct experimental data for this specific molecule, this document will explore three plausible mechanisms based on the established activities of structurally related benzothiazole derivatives. For each proposed mechanism, we will compare its potential efficacy with that of a well-established alternative compound and provide detailed experimental protocols for validation.
Introduction to this compound
Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1] The introduction of a nitro group at the 6-position and a methylthio group at the 2-position of the benzothiazole core in this compound suggests the potential for significant biological activity. While direct studies on this compound are not extensively available, research on analogous structures points toward several potential anticancer mechanisms. This guide will focus on three such possibilities: the induction of apoptosis, the inhibition of carbonic anhydrase, and the inhibition of c-Jun N-terminal kinase (JNK).
Proposed Mechanism 1: Induction of Apoptosis
Many benzothiazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[2][3] This is often achieved through the intrinsic mitochondrial pathway, which involves the disruption of the mitochondrial membrane potential and the activation of a cascade of caspases.
Performance Comparison: this compound vs. Cisplatin
To provide a quantitative perspective, the following table compares the IC50 values of various structurally related benzothiazole derivatives with that of Cisplatin, a widely used chemotherapeutic agent known to induce apoptosis.[4][5][6]
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Related Nitrobenzothiazole Derivatives | ||
| Nitrobenzylidene-thiazolidine derivative | MCF-7 | 36 nM |
| HepG2 | 48 nM | |
| Related 2-Thio-Benzothiazole Derivatives | ||
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 | 1.2 nM |
| SW620 | 4.3 nM | |
| A549 | 44 nM | |
| HepG2 | 48 nM | |
| Comparator | ||
| Cisplatin | HeLa | 9.76 µM |
Note: The IC50 values for the benzothiazole derivatives are sourced from studies on structurally similar compounds and are intended to provide a hypothetical benchmark for the potential efficacy of this compound.[2][6]
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cancer cells to the desired confluence and treat with this compound at various concentrations for a specified duration. Include untreated and positive controls.
-
Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Experimental Workflow: Apoptosis Detection
Apoptosis detection workflow.
Proposed Mechanism 2: Carbonic Anhydrase Inhibition
Benzothiazoles are known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation.[1] Tumor cells often overexpress certain CA isoforms, such as CA IX and CA XII, to maintain a favorable intracellular pH for proliferation in an acidic tumor microenvironment. Inhibition of these enzymes can disrupt tumor growth.
Performance Comparison: this compound vs. Acetazolamide
The following table compares the inhibitory constants (Ki) of related benzothiazole sulfonamides against tumor-associated CA isoforms with that of Acetazolamide, a known CA inhibitor.[8][10][11]
| Compound/Derivative | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Related Benzothiazole Sulfonamides | ||
| Benzothiazole-based sulphonamide 1 | 5.8 | 4.5 |
| Benzothiazole-based sulphonamide 2 | 9.2 | 6.3 |
| Comparator | ||
| Acetazolamide | 25 | 5.7 |
Note: The Ki values are for structurally related sulfonamide derivatives of benzothiazole, as the sulfamoyl group is a key zinc-binding feature for CA inhibition. These values are presented to suggest the potential inhibitory potency of a conceptually related benzothiazole.
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.[10]
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms (e.g., hCA IX, hCA XII)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) with a pH indicator
-
This compound and a known inhibitor (e.g., Acetazolamide)
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme, the test compound at various concentrations, and the CO2-saturated substrate.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Reaction: Rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated buffer.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH shift.
-
Analysis: Calculate the initial reaction rates and determine the inhibitory constants (Ki) by fitting the data to appropriate enzyme inhibition models.
Signaling Pathway: Carbonic Anhydrase Inhibition
Inhibition of Carbonic Anhydrase IX.
Proposed Mechanism 3: c-Jun N-terminal Kinase (JNK) Inhibition
Certain 2-thioether-benzothiazole derivatives have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in stress-activated signaling pathways that can promote cancer cell survival and proliferation.
Performance Comparison: this compound vs. JNK Inhibitor
The following table shows the inhibitory activity of a 2-thioether-benzothiazole derivative against JNK1.
| Compound/Derivative | Target | IC50 (nM) |
| Related 2-Thioether-Benzothiazole | ||
| BI-87G3 | JNK1 | 300 |
| Comparator | ||
| SP600125 (A known JNK inhibitor) | JNK1 | 40 |
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.[11]
Materials:
-
LanthaScreen® Eu Kinase Binding Assay Kit for JNK
-
Purified JNK enzyme
-
Europium-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Test compound and a known JNK inhibitor
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the control inhibitor. Prepare the kinase/antibody mixture and the tracer solution.
-
Assay Plate Setup: In a microplate, add the test compound, followed by the kinase/antibody mixture.
-
Reaction Initiation: Add the tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measurement: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the emission ratio and determine the IC50 values for the inhibitors.
Signaling Pathway: JNK Inhibition
JNK signaling pathway inhibition.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of structurally similar compounds provides a strong basis for proposing several plausible anticancer mechanisms. The induction of apoptosis, inhibition of carbonic anhydrase, and inhibition of JNK signaling are all viable avenues for further investigation. The experimental protocols and comparative data presented in this guide offer a framework for the systematic validation of these proposed mechanisms. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by this promising compound, which will be crucial for its future development as a potential therapeutic agent.
References
- 1. bosterbio.com [bosterbio.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Structure-Activity Relationship of 2-(Methylthio)-6-nitro-1,3-benzothiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group at the 6-position and a methylthio group at the 2-position of the benzothiazole ring has been explored as a strategy to enhance biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(methylthio)-6-nitro-1,3-benzothiazole analogs and related derivatives, drawing from available experimental data to inform future drug design and development efforts.
Comparative Analysis of Biological Activity
| Compound ID | Structure | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 1 | This compound | - | Data not available | [3] |
| 2 | 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b][4][5] benzothiazole | Lung, Breast, Renal Cancer Cell Lines | Good percentage of growth inhibition | [6] |
| 3 | Sulphonamide based 2-amino-6-nitrobenzothiazole derivative | MCF-7 (Breast) | 34.5 µM | [6] |
| 4 | Sulphonamide based 2-amino-6-nitrobenzothiazole derivative | HeLa (Cervical) | 44.15 µM | [6] |
| 5 | Sulphonamide based 2-amino-6-nitrobenzothiazole derivative | MG63 (Osteosarcoma) | 36.1 µM | [6] |
| 6 | 2-((5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | HCT-116 (Colorectal), HEPG-2 (Hepatocellular), MCF-7 (Breast) | Moderate cytotoxic activity | [7] |
| 7 | N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide | Various | Interesting anti-cancer activities | [8] |
| 8 | N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide | Various | Interesting anti-cancer activities | [8] |
Key SAR Insights:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity. The presence of a methylthio group is a common feature in bioactive benzothiazoles.[6] Further elaboration of this position with larger, heterocyclic moieties, as seen in compound 2 , can lead to potent growth inhibitory effects.
-
The Role of the 6-Nitro Group: The electron-withdrawing nitro group at the 6-position is frequently incorporated into benzothiazole derivatives to enhance their anticancer potency.[7][9] This is exemplified by the moderate cytotoxic activity of compounds 3-6 . The nitro group may contribute to the molecule's ability to interact with biological targets through electronic effects or by participating in redox processes within the cell.
-
Amide and Urea Linkages: The introduction of amide or urea functionalities at the 2-position, often as a linker to other aromatic or heterocyclic systems, has proven to be a successful strategy in developing potent anticancer benzothiazoles.[8]
-
Influence of Lipophilicity and Substituents on Appended Rings: The overall lipophilicity of the molecule and the nature of substituents on any appended aromatic rings also play a significant role in modulating activity. For instance, the presence of methoxy and chloro groups in compounds 7 and 8 was found to be important for their anticancer effects.[8]
Experimental Protocols
The evaluation of the anticancer activity of benzothiazole derivatives typically involves a panel of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The benzothiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Wound Healing Assay for Cell Migration
This assay is used to assess the effect of compounds on cell migration.
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Compound Treatment: The cells are washed with PBS to remove detached cells and then incubated with fresh medium containing the test compound at a non-toxic concentration.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and in vitro evaluation of benzothiazole analogs.
Caption: Postulated signaling pathways affected by anticancer benzothiazole derivatives.
Conclusion
The available data, while not exhaustive for the specific this compound scaffold, strongly suggest that this class of compounds holds promise for the development of novel anticancer agents. The key to unlocking their full therapeutic potential lies in the systematic exploration of the structure-activity relationships. Future studies should focus on the synthesis and biological evaluation of a focused library of analogs, with systematic modifications at the 2- and 6-positions of the benzothiazole ring, as well as variations in the linking moieties and appended functional groups. Such studies, coupled with detailed mechanistic investigations, will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacological properties for further preclinical and clinical development.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H6N2O2S2 | CID 305552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. rjptonline.org [rjptonline.org]
investigating the target selectivity and off-target effects of 2-(Methylthio)-6-nitro-1,3-benzothiazole
For researchers, scientists, and drug development professionals, understanding the target selectivity and potential off-target effects of a compound is paramount. This guide provides a comparative analysis of 2-(Methylthio)-6-nitro-1,3-benzothiazole (MNBT), a molecule with the National Cancer Institute (NCI) designation NSC 202563, against other well-characterized benzothiazole derivatives. While specific biological data for MNBT remains limited in publicly accessible literature, this guide aims to contextualize its potential activities based on the known properties of the benzothiazole scaffold.
The benzothiazole core is a prominent feature in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This guide will delve into the known mechanisms of action and experimental data for selected benzothiazole-based agents to provide a framework for the potential investigation of MNBT.
Comparative Analysis of Benzothiazole Derivatives
To understand the potential biological landscape of MNBT, it is insightful to compare it with established benzothiazole-containing compounds with known mechanisms of action. The following table summarizes the key features of selected comparator compounds.
| Compound | Primary Biological Activity | Known Mechanism of Action | Key Experimental Data (Example) |
| Riluzole | Neuroprotective | Modulates glutamatergic neurotransmission by inhibiting glutamate release and inactivating voltage-dependent sodium channels.[4][5][6] | Blocks NMDA receptor-mediated events.[4] |
| GW 610 (NSC 721648) | Anticancer | Potent and selective antiproliferative activity against various cancer cell lines. The mechanism is independent of CYP1A1 induction, distinguishing it from other 2-arylbenzothiazoles.[7][8] | GI50 < 0.1 nM in MCF-7 and MDA-468 breast cancer cell lines.[8] |
| Ethoxzolamide | Diuretic, Glaucoma treatment | Inhibition of carbonic anhydrase I, affecting pH balance and fluid secretion.[9][10][11][12][13] | Competitive inhibitor of carbonic anhydrase.[10] |
| Antimicrobial Benzothiazoles | Antibacterial, Antifungal | Diverse mechanisms including inhibition of DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase.[3][14][15][16] | Varies by compound; for example, some sulfonamide derivatives show potent inhibition of DHPS.[16] |
| This compound (MNBT) | Largely Uncharacterized | Unknown | No specific biological data on target selectivity or off-target effects is readily available in the public domain. |
Experimental Protocols: A General Framework
While specific experimental data for MNBT is not available, the following methodologies are standard for characterizing the target selectivity and off-target effects of novel compounds.
1. Kinase Profiling:
-
Methodology: A broad panel of kinases is screened to identify potential targets. This is often done using in vitro radiometric assays (e.g., Kinase-Glo®, ADP-Glo™) where the transfer of a phosphate group from ATP to a substrate is measured. The test compound is incubated with the kinase, ATP, and substrate, and the inhibition of kinase activity is quantified.
-
Data Output: IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) are determined for each kinase in the panel. This provides a selectivity profile, highlighting the primary target(s) and potential off-target kinases.
2. Cellular Thermal Shift Assay (CETSA):
-
Methodology: This technique assesses target engagement in a cellular context. Cells are treated with the compound of interest and then subjected to a temperature gradient. The principle is that a ligand-bound protein will be stabilized and thus more resistant to thermal denaturation. The soluble fraction of proteins at different temperatures is analyzed by techniques such as Western blotting or mass spectrometry.
-
Data Output: A shift in the melting temperature (Tm) of a protein in the presence of the compound indicates direct binding.
3. NCI-60 Human Tumor Cell Line Screen:
-
Methodology: The National Cancer Institute's Developmental Therapeutics Program (DTP) offers a screen of compounds against a panel of 60 human cancer cell lines representing various cancer types.[17] The assay measures the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) for each cell line.[18]
-
Data Output: The resulting "fingerprint" of activity across the 60 cell lines can be compared to a database of known compounds using the COMPARE algorithm to infer a potential mechanism of action.[19]
Visualizing Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the known signaling pathways and mechanisms of action for the comparator benzothiazole derivatives.
Caption: Mechanism of action of Riluzole.
Caption: Mechanism of action of Ethoxzolamide.
Caption: Diverse mechanisms of antimicrobial benzothiazoles.
Conclusion and Future Directions
The investigation into the target selectivity and off-target effects of this compound (MNBT) reveals a significant gap in the existing scientific literature. While the benzothiazole scaffold is a wellspring of diverse pharmacological activities, the specific biological profile of MNBT remains to be elucidated.
Based on the activities of its chemical relatives, it is plausible that MNBT could exhibit anticancer or antimicrobial properties. The presence of a nitro group, a common feature in bioactive molecules, further suggests potential for biological activity.
To move forward, a systematic evaluation of MNBT is required. A logical first step would be its inclusion in broad screening panels, such as the NCI-60 cell line screen, to identify potential anticancer activity and provide initial clues about its mechanism of action. Subsequent target deconvolution studies, employing techniques like kinase profiling and CETSA, would be crucial to pinpoint its molecular targets and assess its selectivity.
This comparative guide underscores that while the journey to understanding the full therapeutic potential of MNBT is just beginning, the rich biology of the benzothiazole family provides a promising roadmap for future investigations.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 6. neurology.org [neurology.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethoxzolamide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Ethoxzolamide [chemeurope.com]
- 12. ethoxzolamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Ethoxzolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 18. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
A Comparative Guide to the Efficacy of Substituted Benzothiazoles: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vitro and in vivo efficacy of benzothiazole derivatives, with a particular focus on structural features similar to 2-(Methylthio)-6-nitro-1,3-benzothiazole. Due to a lack of specific studies on this exact compound, this report synthesizes data from closely related nitro- and methylthio-substituted benzothiazoles to offer valuable insights for researchers in the field.
In Vitro Efficacy of Benzothiazole Derivatives
The in vitro anticancer activity of various benzothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies are crucial for initial screening and understanding the structure-activity relationships of these compounds.
Summary of In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxicity of several benzothiazole derivatives, highlighting the influence of nitro and methylthio substitutions on their anticancer potential.
| Compound Class | Derivative Example | Cancer Cell Line(s) | IC50 / GI50 Values | Reference |
| Nitro-Substituted Benzothiazoles | Sulphonamide based 2-amino-6-nitrobenzothiazole derivative | MCF-7 (Breast), HeLa (Cervical), MG63 (Osteosarcoma) | 34.5 µM, 44.15 µM, 36.1 µM | [1] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate), LNCaP (Prostate) | 19.9 ± 1.17 µg/mL, 11.2 ± 0.79 µg/mL | [1] | |
| Nitro-styryl containing benzothiazole derivative | Pancreatic cancer cells | 27 ± 0.24 µM | [1] | |
| Methylthio-Substituted Benzothiazoles | Pyrimidine containing benzothiazole with a methylthio group | Various (Lung, Breast, Renal cancer cell lines) | Good percentage of growth inhibition | [1][2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo experiments based on studies of benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, their viability and proliferation.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Test compound (benzothiazole derivative)
-
Complete growth medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.[3]
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).[3]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
In Vivo Tumor Xenograft Model
Animal models are critical for evaluating the systemic efficacy and potential toxicity of a drug candidate before clinical trials.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells
-
Test compound
-
Vehicle solution
-
Calipers
Procedure:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., intraperitoneally or orally) at a specific dose and schedule.[5]
-
Monitoring: Tumor size and body weight are measured regularly.[5]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[5]
Visualizing Molecular Pathways and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: General experimental workflow for anticancer drug screening.
Caption: Hypothetical signaling pathway inhibited by a benzothiazole derivative.
Conclusion
While specific data on the in vivo and in vitro efficacy of this compound is not currently available, the broader family of nitro- and methylthio-substituted benzothiazoles demonstrates significant potential as anticancer agents. The provided data from related compounds, along with standardized experimental protocols, offers a valuable framework for researchers to design and execute further studies. Future investigations should aim to synthesize and evaluate the specific compound of interest to determine its therapeutic potential and mechanism of action, thereby contributing to the development of novel cancer therapies.
References
benchmarking 2-(Methylthio)-6-nitro-1,3-benzothiazole against established therapeutic agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(Methylthio)-6-nitro-1,3-benzothiazole's potential therapeutic performance against established agents. The data presented is based on studies of structurally related nitro-substituted benzothiazole derivatives, offering a benchmark for further investigation.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects. The introduction of a nitro group at the 6-position and a methylthio group at the 2-position of the benzothiazole ring is anticipated to modulate its pharmacological profile. This guide summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes potential mechanisms of action to inform future research and development.
Quantitative Performance Analysis
The following tables provide a summary of the reported anticancer and antimicrobial activities of various nitro-substituted benzothiazole derivatives, offering a baseline for evaluating the potential efficacy of this compound.
Table 1: Comparative Anticancer Activity of Nitro-Substituted Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Established Agent | Cell Line | IC50 (µM) |
| Nitro-styryl containing benzothiazole derivative | Pancreatic (PANC-1) | 27 ± 0.24 | Gemcitabine | Pancreatic (PANC-1) | 52 ± 0.72 |
| 2-substituted benzothiazole with nitro group | Liver (HepG2) | 56.98 (24h) | Sorafenib | Liver (HepG2) | 0.1 - 10 |
| 38.54 (48h) | |||||
| Hydrazine based benzothiazole | Cervical (HeLa) | 2.41 | Doxorubicin | Cervical (HeLa) | 2.05 |
| Kidney (COS-7) | 4.31 | Kidney (COS-7) | 3.04 | ||
| Naphthalimide-benzothiazole derivative | Colon (HT-29) | 3.72 ± 0.3 | Doxorubicin | Colon (HT-29) | - |
| Lung (A549) | 4.074 ± 0.3 | Lung (A549) | - | ||
| Breast (MCF-7) | 7.91 ± 0.4 | Breast (MCF-7) | - |
Note: The data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparative Antimicrobial Activity of Nitro-Substituted Benzothiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Established Agent | Bacterial Strain | MIC (µg/mL) |
| Benzothiazole-N-acetyl-glucosamine conjugate (6-nitro) | S. aureus | 6.25 | Ampicillin | S. aureus | 6.25 |
| E. coli | 6.25 | E. coli | - | ||
| Schiff base of benzothiazole with nitro group | K. pneumoniae | 0.4 - 0.8 | Ciprofloxacin | K. pneumoniae | 1 |
| Nitro-substituted benzothiazole derivatives | P. aeruginosa | Potent | Procaine Penicillin | P. aeruginosa | - |
| Azo clubbed benzothiazole | S. aureus | 312.5-1250 | Ciprofloxacin | S. aureus | 50-25 |
| E. coli | 312.5-1250 | E. coli | - |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The data is from multiple sources and serves as a representative comparison.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, and a standard drug (e.g., Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compound and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Potential Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and mechanisms through which nitro-substituted benzothiazole derivatives may exert their therapeutic effects.
Anticancer Signaling Pathways
Nitro-substituted benzothiazoles have been reported to interfere with key signaling pathways that regulate cancer cell proliferation, survival, and inflammation.
Caption: Potential anticancer mechanisms of this compound.
Antimicrobial Mechanism of Action
A key target for many antimicrobial agents is the bacterial DNA gyrase, an enzyme essential for DNA replication.
A Comparative Guide to the Biological Evaluation of 2-(Methylthio)-6-nitro-1,3-benzothiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological assays involving the benzothiazole scaffold, with a specific focus on derivatives similar to 2-(Methylthio)-6-nitro-1,3-benzothiazole. Due to a lack of direct studies on the experimental reproducibility for this specific compound, this document synthesizes reported biological activities and detailed experimental protocols from studies on structurally related 6-nitrobenzothiazole derivatives. This information is intended to assist researchers in assessing the consistency of findings and designing robust, reproducible experiments.
Quantitative Data Summary
The biological activities of various benzothiazole derivatives are presented below. These tables summarize the reported efficacy of these compounds in different assays, providing a basis for comparing their potential therapeutic applications.
Table 1: In Vitro Anticancer Activity of Benzothiazole Analogs
| Compound ID | Key Structural Feature | Cancer Cell Line | IC₅₀ | Reference |
| Analog 1 | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 1.2 nM | [1] |
| SW620 (Colon) | 4.3 nM | [1] | ||
| A549 (Lung) | 44 nM | [1] | ||
| HepG2 (Liver) | 48 nM | [1] | ||
| Analog 2 | Substituted chloromethylbenzamide | Various | 1.1 - 8.8 µM | [1] |
| Analog 3 | Substituted methoxybenzamide | Various | 1.1 - 8.8 µM | [1] |
| Analog 4 | 6-CF₃ substituted 2-benzylthio | HeLa (Cervical) | ~20 µM (80% inhibition) | [1] |
| Analog 5 | 6-NO₂ substituted 2-benzylthio | HeLa (Cervical) | ~20 µM (80% inhibition) | [1] |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431, A549, H1299 | Not specified | [2] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Microbial Strain | Activity | Standard Drug | Reference |
| A1, A2, A4, A6, A9 | Aspergillus niger, Candida albicans | Significant antifungal activity | Amphotericin-B | [3] |
| A1, A2, A9 | Escherichia coli, Staphylococcus aureus | Promising antibacterial activity | Ciprofloxacin | [3] |
| 6c, 6e | Aspergillus niger, Candida albicans | Antifungal activity comparable to Voriconazole | Voriconazole | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological assays. Below are protocols for key experiments cited in the literature for evaluating benzothiazole derivatives.
1. MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The synthesized benzothiazole derivatives are added to the wells at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.[1][5]
-
Incubation: The plates are incubated for 48 to 72 hours.[5]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[5]
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
2. Antimicrobial Screening (Agar Diffusion Method)
This method is used to assess the antimicrobial activity of the compounds.
-
Plate Preparation: Prepare nutrient agar plates and inoculate them with the test microorganism.[6]
-
Well Creation: Create wells in the agar using a sterile cork borer.[6]
-
Compound Application: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells.[6]
-
Incubation: Incubate the plates at 37°C for 24 hours.[6]
-
Analysis: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.[6]
3. Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents: Kinase of interest, fluorescently labeled peptide substrate, ATP, and assay buffer.[5]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.[5]
-
Initiation: Start the reaction by adding ATP and the fluorescent peptide substrate.[5]
-
Incubation: Incubate the plate at 30°C for 1 hour.[5]
-
Detection: Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.[5]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control to determine the IC₅₀ value.[5]
Visualizations
Experimental Workflow for Compound Screening
The following diagram illustrates a general workflow for screening the biological activity of newly synthesized compounds.
A general workflow for the synthesis, screening, and analysis of benzothiazole derivatives.
Signaling Pathway Inhibition by a Hypothetical Benzothiazole Derivative
This diagram depicts a simplified signaling pathway that could be targeted by a benzothiazole-based kinase inhibitor.
Hypothetical inhibition of a kinase signaling pathway by a benzothiazole derivative.
References
Exploring the Synergistic Potential of 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern therapeutics is increasingly focused on combination therapies to enhance efficacy and overcome resistance. Within this paradigm, the benzothiazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide explores the potential synergistic effects of a specific derivative, 2-(Methylthio)-6-nitro-1,3-benzothiazole, when combined with other molecular agents.
While direct experimental data on the synergistic interactions of this compound is limited in publicly available literature, this guide provides a comparative framework based on the known activities of structurally related nitrobenzothiazole and methylthio-benzothiazole compounds. The following sections present hypothetical yet plausible synergistic scenarios in oncology and microbiology, complete with illustrative data, detailed experimental protocols for assessing synergy, and visualizations of relevant biological pathways.
Hypothetical Synergistic Effects in Oncology
The presence of a nitro group at the 6-position of the benzothiazole ring is a common feature in derivatives with demonstrated anticancer activity.[1][5] This moiety can contribute to the molecule's mechanism of action, potentially creating opportunities for synergy with established chemotherapeutic agents.
Comparison with Standard-of-Care Chemotherapeutics
This section outlines a hypothetical study comparing the in vitro cytotoxicity of this compound (referred to as BT-MNT) alone and in combination with cisplatin, a widely used DNA-damaging agent, against a human lung adenocarcinoma cell line (A549).
Table 1: Comparative Cytotoxicity (IC50) of BT-MNT and Cisplatin in A549 Cells
| Compound/Combination | IC50 (µM) - 48h | Combination Index (CI) at 50% Effect* | Synergy Interpretation |
| BT-MNT (alone) | 15.2 | - | - |
| Cisplatin (alone) | 8.5 | - | - |
| BT-MNT + Cisplatin (1:1 ratio) | 5.8 | 0.68 | Synergistic |
*Combination Index (CI) was calculated using the Chou-Talalay method.[6][7] A CI value less than 1 indicates synergy.
Potential Mechanism of Synergistic Action
Benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[8][9] A plausible synergistic mechanism for BT-MNT and cisplatin could involve the dual targeting of DNA replication and cell survival signaling. While cisplatin directly damages DNA, leading to cell cycle arrest and apoptosis, BT-MNT could inhibit the PI3K/Akt pathway, thereby preventing the cancer cells from repairing the cisplatin-induced damage and promoting apoptosis.
Diagram 1: Proposed Synergistic Mechanism of BT-MNT and Cisplatin
Caption: Proposed synergistic anti-cancer mechanism of BT-MNT and Cisplatin.
Hypothetical Synergistic Effects in Microbiology
Nitro-substituted benzothiazoles have also been investigated for their antimicrobial properties, with some demonstrating potent activity against various bacterial strains.[4][10][11] Combining such compounds with conventional antibiotics could be a strategy to combat antibiotic resistance.
Comparison with a Standard Antibiotic
This section presents a hypothetical study evaluating the synergistic antibacterial activity of this compound (BT-MNT) in combination with ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against a resistant strain of Pseudomonas aeruginosa.
Table 2: Synergistic Antibacterial Activity (MIC) against P. aeruginosa
| Compound/Combination | MIC (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Synergy Interpretation |
| BT-MNT (alone) | 64 | - | - |
| Ciprofloxacin (alone) | 16 | - | - |
| BT-MNT + Ciprofloxacin | 16 (BT-MNT) + 2 (Ciprofloxacin) | 0.375 | Synergistic |
*The Fractional Inhibitory Concentration (FIC) Index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.
Potential Mechanism of Synergistic Action
Certain benzothiazole derivatives have been identified as inhibitors of bacterial two-component systems, which are crucial for sensing and responding to environmental changes, including the presence of antibiotics. A possible synergistic mechanism could involve BT-MNT disrupting a key two-component system in P. aeruginosa, thereby compromising its defense mechanisms and rendering it more susceptible to the DNA gyrase-inhibiting action of ciprofloxacin.
Diagram 2: Experimental Workflow for Synergy Determination
Caption: A generalized workflow for determining drug synergy in vitro.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of BT-MNT and cisplatin in DMSO. Create a series of 2-fold serial dilutions of each drug in cell culture medium. For combination studies, prepare a matrix of combinations at a constant ratio (e.g., 1:1).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions (single agents and combinations). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn.[6][7]
Antimicrobial Synergy Testing (Checkerboard Assay)
-
Bacterial Culture: Grow a culture of P. aeruginosa in Mueller-Hinton broth to the logarithmic phase.
-
Drug Dilution: In a 96-well microtiter plate, prepare serial dilutions of BT-MNT along the x-axis and ciprofloxacin along the y-axis.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction.
Conclusion
While further experimental validation is required, this guide illustrates the significant potential for this compound to act synergistically with other therapeutic agents. The structural motifs present in this molecule are associated with mechanisms of action that are amenable to combination strategies in both oncology and microbiology. The provided frameworks for experimental design and data analysis offer a clear path for researchers to rigorously evaluate the synergistic potential of this and other novel benzothiazole derivatives. Such investigations are crucial for the development of next-generation combination therapies that can address the pressing challenges of drug resistance and treatment efficacy.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Navigating the Landscape of Benzothiazole Derivatives: A Comparative Guide for Researchers
For scientists and drug development professionals exploring the therapeutic potential of benzothiazole compounds, understanding the nuanced landscape of available derivatives is paramount. This guide offers a comparative analysis of research alternatives to 2-(Methylthio)-6-nitro-1,3-benzothiazole, focusing on their anticancer and antimicrobial properties. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection of compounds for further investigation.
Unveiling the Anticancer Potential: A Comparative Analysis
The benzothiazole scaffold is a well-established pharmacophore in the development of novel anticancer agents. The cytotoxic effects of various derivatives are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
While direct comparative data for this compound is limited in the reviewed literature, numerous studies have investigated the anticancer activity of structurally related compounds, particularly those with substitutions at the 2- and 6-positions of the benzothiazole ring. The presence of a nitro group at the 6-position has been shown to be a significant contributor to the cytotoxic potential of these molecules[1].
Below is a summary of the in vitro anticancer activity of various 6-nitrobenzothiazole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(benzylidene)-6-nitrobenzo[d]thiazol-2-amine | Not Specified | Not Specified | [2] |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon Cancer) | 0.015 | [1] |
| H460 (Lung Cancer) | 0.28 | [1] | |
| A549 (Non-small cell lung cancer) | 1.53 | [1] | |
| MDA-MB-231 (Breast Cancer) | 0.68 | [1] | |
| Nitro-styryl containing benzothiazole derivative 57 | Pancreatic Cancer Cells | 27 ± 0.24 | [1] |
| Sulphonamide scaffold based BTA 40 | MCF-7 (Breast Cancer) | 34.5 | [3][4] |
| HeLa (Cervical Cancer) | 44.15 | [3][4] | |
| MG63 (Osteosarcoma) | 36.1 | [3][4] | |
| N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | PC-3 (Prostate Cancer) | 19.9 ± 1.17 µg/mL | [3] |
| LNCaP (Prostate Cancer) | 11.2 ± 0.79 µg/mL | [3] | |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 (Epidermoid Carcinoma) | Not Specified (Significant Inhibition) | [5] |
| A549 (Non-small cell lung cancer) | Not Specified (Significant Inhibition) | [5] | |
| H1299 (Non-small cell lung cancer) | Not Specified (Significant Inhibition) | [5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and passage numbers.
Exploring the Antimicrobial Frontier: A Look at Benzothiazole Derivatives
Benzothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The primary metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The presence of a nitro group at the 6-position, as seen in this compound, is often associated with enhanced antimicrobial properties[6]. The following table summarizes the antimicrobial activity of several nitro-substituted benzothiazole derivatives.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| N-Substituted-6-nitro[d]thiazol-2-amine derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Zone of Inhibition Data | [2] |
| Metal complexes of 2-amino acetate, 6-nitro benzothiazole | Gram-positive and Gram-negative bacteria | Zone of Inhibition Data | [7] |
| 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives | Staphylococcus aureus, Candida krusei, Candida parapisilosis | 8 - 16 | [6] |
Experimental Corner: Protocols for Key Assays
Reproducibility is the cornerstone of scientific research. To that end, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzothiazole derivatives (dissolved in a suitable solvent)
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension (adjusted to a 0.5 McFarland standard)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the benzothiazole derivatives in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add an equal volume of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 100 µL or 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed anticancer mechanism of action for some benzothiazole derivatives.
Caption: Experimental workflow for the MTT assay.
Caption: Experimental workflow for MIC determination by broth microdilution.
This guide provides a foundational understanding of the research alternatives to this compound, with a focus on their anticancer and antimicrobial activities. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling more strategic and efficient exploration of the vast therapeutic potential of the benzothiazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. jocpr.com [jocpr.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(Methylthio)-6-nitro-1,3-benzothiazole
For Immediate Reference: Proper handling and disposal of 2-(Methylthio)-6-nitro-1,3-benzothiazole are critical to ensure laboratory safety and environmental protection. This compound should be treated as hazardous waste. All disposal activities must comply with local, state, and federal regulations.
This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the parent compound, 2-(methylthio)benzothiazole, and general guidelines for the disposal of nitroaromatic compounds. The presence of the nitro group is known to potentially increase toxicity and reactivity.
Hazard and Safety Overview
| Hazard Category | General Information for Nitroaromatic Compounds |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Can cause serious eye irritation. |
| Environmental | Potentially toxic to aquatic life. Prevent entry into drains and waterways. |
| Reactivity | May be reactive. Nitro compounds can be unstable. |
| Regulatory | Regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator.
-
2. Spill Management:
In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Do not use combustible materials, such as sawdust, to absorb the spill.
-
Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Waste Collection and Storage:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Professional Disposal: The disposal of this compound must be conducted through a licensed professional hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities.[2]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Essential Safety and Operational Guide for 2-(Methylthio)-6-nitro-1,3-benzothiazole
This guide provides critical safety and logistical information for the handling and disposal of 2-(Methylthio)-6-nitro-1,3-benzothiazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling related chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1] | To prevent eye irritation from splashes or dust.[2][3] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[2][4] | To prevent skin contact and irritation.[2] |
| Body Protection | Laboratory coat and impervious clothing.[2][4] | To protect against skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., for organic vapors and particulates) is necessary.[2] | To avoid inhalation, which may cause respiratory tract irritation.[2] |
Experimental Workflow and Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Remove all potential ignition sources.
2. Handling:
-
Avoid direct contact with the substance. Do not breathe dust, fumes, or vapors.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
3. Spills and Leaks:
-
In case of a spill, evacuate the area.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Do not allow the substance to enter drains or waterways.[4]
4. First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][2]
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
After inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of at a licensed hazardous waste disposal facility. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, absorbent paper) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations. |
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling the specified chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
